BIX02189
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXOBLVQIVXKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025843 | |
| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265916-41-3 | |
| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BIX02189: A Technical Guide to its Mechanism of Action on the MEK5/ERK5 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), and its activating kinase, MEK5, form a distinct signaling cascade critical to cell proliferation, survival, and differentiation. Dysregulation of the MEK5/ERK5 pathway is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. BIX02189 has emerged as a key chemical probe for studying this pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting its dual inhibitory action on both MEK5 and ERK5. We consolidate quantitative data on its potency and selectivity, detail key experimental protocols for its characterization, and provide visual diagrams of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction: The MEK5/ERK5 Signaling Axis
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial transducers of extracellular signals to intracellular responses. Among these, the MEK5/ERK5 pathway is a unique cascade activated by mitogens and cellular stress stimuli such as oxidative stress and high osmolarity[1]. The pathway is a three-tiered kinase cascade initiated by MAP3Ks (MEKK2 and MEKK3), which phosphorylate and activate the dual-specificity MAP2K, MEK5.[2][3][4][5] MEK5 is the only known upstream kinase for ERK5, which it activates via phosphorylation of a TEY (Threonine-Glutamic Acid-Tyrosine) motif in the ERK5 kinase domain.[3][6]
Unlike other MAPKs, ERK5 possesses a large C-terminal domain containing a nuclear localization signal and a transcriptional activation domain (TAD).[3][7] Upon activation, ERK5 translocates to the nucleus, where it phosphorylates and activates several transcription factors, notably members of the Myocyte Enhancer Factor 2 (MEF2) family and NRF2, thereby regulating gene expression related to cell survival, proliferation, and anti-apoptotic signaling.[2][8][9][10][11]
// Nodes Stimuli [label="Growth Factors, Stress Stimuli\n(e.g., Sorbitol, Oxidative Stress)", fillcolor="#F1F3F4", shape=ellipse]; MEKK2_3 [label="MEKK2 / MEKK3", fillcolor="#FBBC05"]; MEK5 [label="MEK5", fillcolor="#EA4335"]; ERK5_cyto [label="ERK5 (Cytoplasm)", fillcolor="#4285F4"]; ERK5_nuc [label="p-ERK5 (Nucleus)", fillcolor="#4285F4"]; TF [label="Transcription Factors\n(MEF2C, NRF2)", fillcolor="#34A853"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival, Differentiation)", fillcolor="#F1F3F4", shape=ellipse];
// Nodes Stimuli [label="Growth Factors, Stress Stimuli\n(e.g., Sorbitol, Oxidative Stress)", fillcolor="#F1F3F4", shape=ellipse]; MEKK2_3 [label="MEKK2 / MEKK3", fillcolor="#FBBC05"]; MEK5 [label="MEK5", fillcolor="#EA4335"]; ERK5_cyto [label="ERK5 (Cytoplasm)", fillcolor="#4285F4"]; ERK5_nuc [label="p-ERK5 (Nucleus)", fillcolor="#4285F4"]; TF [label="Transcription Factors\n(MEF2C, NRF2)", fillcolor="#34A853"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival, Differentiation)", fillcolor="#F1F3F4", shape=ellipse];
// Edges Stimuli -> MEKK2_3; MEKK2_3 -> MEK5 [label=" Phosphorylation"]; MEK5 -> ERK5_cyto [label=" Phosphorylation (TEY motif)"]; ERK5_cyto -> ERK5_nuc [label=" Translocation"]; ERK5_nuc -> TF [label=" Activation"]; TF -> Gene_Expression; } Caption: Canonical MEK5/ERK5 Signaling Pathway.
This compound: A Dual Inhibitor of MEK5 and ERK5
This compound is a potent, cell-permeable small molecule inhibitor identified for its activity against the MEK5/ERK5 pathway.[12] A critical aspect of its mechanism of action is its dual-targeting nature. Unlike inhibitors that target a single node in a pathway, this compound inhibits both the upstream kinase, MEK5, and the downstream effector kinase, ERK5, providing a robust blockade of the signaling cascade.[11][13]
This dual inhibition is characterized by high potency. This compound inhibits the catalytic activity of MEK5 with a nanomolar IC50 and also directly inhibits the kinase activity of ERK5, albeit at a slightly higher concentration.[8][13][14][15] This mechanism ensures a comprehensive shutdown of ERK5's kinase-dependent functions, including its autophosphorylation and the subsequent phosphorylation of its nuclear substrates.[11]
// Nodes MEKK2_3 [label="MEKK2 / MEKK3", fillcolor="#FBBC05"]; MEK5 [label="MEK5", fillcolor="#EA4335"]; ERK5 [label="ERK5", fillcolor="#4285F4"]; Downstream [label="Downstream Signaling\n(e.g., MEF2C Activation)", fillcolor="#34A853"]; this compound [label="this compound", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes MEKK2_3 [label="MEKK2 / MEKK3", fillcolor="#FBBC05"]; MEK5 [label="MEK5", fillcolor="#EA4335"]; ERK5 [label="ERK5", fillcolor="#4285F4"]; Downstream [label="Downstream Signaling\n(e.g., MEF2C Activation)", fillcolor="#34A853"]; this compound [label="this compound", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges MEKK2_3 -> MEK5 [arrowhead=normal]; MEK5 -> ERK5 [arrowhead=normal, label=" Phosphorylation"]; ERK5 -> Downstream [arrowhead=normal, label=" Activation"]; this compound -> MEK5 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; this compound -> ERK5 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; } Caption: Dual Inhibition Mechanism of this compound.
Quantitative Data: Potency and Selectivity
The efficacy of a chemical inhibitor is defined by its potency against its intended target and its selectivity over other related molecules. This compound demonstrates high potency for MEK5 and ERK5 in cell-free kinase assays.[8][13][15] Importantly, it does not inhibit the closely related kinases MEK1, MEK2, ERK1, or ERK2, highlighting its specificity for the ERK5 cascade over the canonical ERK1/2 pathway.[8] However, like many kinase inhibitors, at higher concentrations, this compound can engage other kinases.
Table 1: Potency of this compound on Primary Targets
| Target | Assay Type | IC50 Value | Reference(s) |
| MEK5 | Cell-Free Kinase Assay | 1.5 nM | [8][13][14][15] |
| ERK5 | Cell-Free Kinase Assay | 59 nM | [8][13][14][15] |
Table 2: Kinase Selectivity Profile of this compound
| Off-Target Kinase | IC50 Value | Reference(s) |
| CSF1R (FMS) | 46 nM | [14] |
| LCK | 250 nM | [14] |
| JAK3 | 440 nM | [14] |
| TGFβR1 | 580 nM | [13][14] |
| RPS6KA6 (RSK4) | 990 nM | [14] |
| FGFR1 | 1.0 µM | [14] |
| KIT | 1.1 µM | [14] |
| RPS6KA3 (RSK2) | 2.1 µM | [14] |
| ABL1 | 2.4 µM | [14] |
| MAPK14 (p38 alpha) | 3.7 µM | [8][14] |
| SRC | 7.6 µM | [14] |
| MEK1, MEK2, ERK2, JNK2 | >3.7 µM | [8] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | IC50 Value | Reference(s) |
| HeLa | Western Blot | Inhibition of Sorbitol-Induced ERK5 Phosphorylation | 59 nM | [14] |
| HeLa | MEF2C Luciferase Reporter | Inhibition of MEF2C-driven expression | 0.53 µM | [8] |
| HEK293 | MEF2C Luciferase Reporter | Inhibition of MEF2C-driven expression | 0.26 µM | [8] |
| HCT116, HT29 | MEF2D Luciferase Reporter | Inhibition of ERK5 signaling | 0.3 - 1.0 µM | [1] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug development. The following sections provide detailed methodologies for key assays used to characterize the activity of this compound.
In Vitro MEK5 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of MEK5.
-
Principle: Recombinant MEK5 kinase activity is measured by its ability to consume ATP. The remaining ATP is quantified using a luciferase-based ATP detection reagent, where the luminescence signal is inversely proportional to kinase activity.
-
Materials:
-
Recombinant GST-MEK5 (15 nM final concentration)[8]
-
ATP (0.75 µM final concentration)[8]
-
This compound (varying concentrations)
-
Assay Buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT, 1% DMSO)[8]
-
ATP Detection Reagent (e.g., PerkinElmer PKLight)[8]
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add this compound dilutions, GST-MEK5, and ATP to the wells of the assay plate.
-
Incubate the kinase reaction mixture for 90 minutes at room temperature.[8]
-
Add 10 µL of ATP detection reagent to each well to stop the reaction.
-
Incubate for an additional 15 minutes to stabilize the luminescent signal.[8]
-
Measure the Relative Light Unit (RLU) signal using a plate reader.
-
Convert RLU signals to percent of control (POC) and calculate IC50 values using a suitable curve-fitting algorithm.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Prepare Reagents\n(GST-MEK5, ATP, this compound dilutions)"]; Plate [label="Dispense Reagents into 384-well Plate"]; Incubate [label="Incubate at Room Temperature\n(90 minutes)"]; Add_ATP_Detect [label="Add ATP Detection Reagent"]; Incubate2 [label="Incubate to Stabilize Signal\n(15 minutes)"]; Read [label="Measure Luminescence (RLU)"]; Analyze [label="Calculate IC50 Value"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Prepare Reagents\n(GST-MEK5, ATP, this compound dilutions)"]; Plate [label="Dispense Reagents into 384-well Plate"]; Incubate [label="Incubate at Room Temperature\n(90 minutes)"]; Add_ATP_Detect [label="Add ATP Detection Reagent"]; Incubate2 [label="Incubate to Stabilize Signal\n(15 minutes)"]; Read [label="Measure Luminescence (RLU)"]; Analyze [label="Calculate IC50 Value"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prep; Prep -> Plate; Plate -> Incubate; Incubate -> Add_ATP_Detect; Add_ATP_Detect -> Incubate2; Incubate2 -> Read; Read -> Analyze; Analyze -> End; } Caption: Workflow for In Vitro MEK5 Kinase Assay.
Western Blot Analysis of ERK5 Phosphorylation
This protocol allows for the semi-quantitative detection of phosphorylated ERK5 (p-ERK5) in cell lysates, providing a direct measure of pathway inhibition in a cellular context.
-
Principle: Following cell treatment and lysis, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of ERK5.
-
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to sub-confluency. Serum starve cells for 20 hours prior to stimulation.[8]
-
Inhibitor Pre-treatment: Add this compound at desired concentrations and incubate for 1.5 hours at 37°C.[8]
-
Stimulation: Stimulate the MEK5/ERK5 pathway by adding a stress agent, such as Sorbitol (0.4 M final concentration), for 20 minutes at 37°C.[8]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 10 minutes.[5][8]
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 10 minutes at 4°C.[8] Collect the supernatant and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by adding 2x sample buffer and boiling at 95°C for 4 minutes.[8] Load equal amounts of protein onto a 10% Tris-glycine gel and perform electrophoresis. Transfer separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for p-ERK5 (Thr218/Tyr220) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and capture the signal using an imaging system.[5]
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK5.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat [label="Cell Treatment\n(Serum Starve -> this compound -> Stimulate)"]; Lyse [label="Cell Lysis & Protein Quantification"]; SDS [label="SDS-PAGE & Membrane Transfer"]; Block [label="Blocking (1 hour)"]; Primary [label="Primary Antibody Incubation (p-ERK5)\n(Overnight at 4°C)"]; Secondary [label="Secondary Antibody Incubation (1 hour)"]; Detect [label="ECL Detection & Imaging"]; Normalize [label="Strip & Re-probe for Total ERK5"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat [label="Cell Treatment\n(Serum Starve -> this compound -> Stimulate)"]; Lyse [label="Cell Lysis & Protein Quantification"]; SDS [label="SDS-PAGE & Membrane Transfer"]; Block [label="Blocking (1 hour)"]; Primary [label="Primary Antibody Incubation (p-ERK5)\n(Overnight at 4°C)"]; Secondary [label="Secondary Antibody Incubation (1 hour)"]; Detect [label="ECL Detection & Imaging"]; Normalize [label="Strip & Re-probe for Total ERK5"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Treat; Treat -> Lyse; Lyse -> SDS; SDS -> Block; Block -> Primary; Primary -> Secondary; Secondary -> Detect; Detect -> Normalize; Normalize -> End; } Caption: Workflow for Western Blot Analysis.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.
-
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
Add MTT solution (to a final concentration of 0.45 mg/ml) to each well and incubate for 1-4 hours at 37°C.[16]
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value if applicable.
-
Conclusion
This compound is a cornerstone tool for investigating the biological roles of the MEK5/ERK5 signaling pathway. Its mechanism of action is defined by a potent, dual inhibition of both MEK5 and ERK5, leading to a comprehensive blockade of the cascade. While highly selective over the ERK1/2 pathway, researchers should remain cognizant of its potential off-target effects at higher concentrations. The quantitative data and detailed protocols provided in this guide serve as a critical resource for the design and interpretation of experiments aimed at further elucidating the function of ERK5 and assessing the therapeutic potential of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity Profile of BIX02189
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of BIX02189, a potent and selective small-molecule inhibitor. The information is compiled to assist researchers in designing experiments and interpreting data related to the MEK5/ERK5 signaling pathway.
Core Mechanism of Action
This compound is a well-characterized inhibitor primarily targeting the Mitogen-activated Protein Kinase Kinase 5 (MEK5). It functions by blocking the catalytic activity of MEK5, which in turn prevents the phosphorylation and activation of its direct downstream substrate, Extracellular signal-regulated Kinase 5 (ERK5).[1][2][3][4] This dual inhibition of both MEK5 and, to a lesser extent, ERK5 catalytic activity makes it a valuable tool for dissecting the roles of this specific signaling cascade.[1][2][5][6]
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified against a range of kinases to establish its selectivity. The data, presented in terms of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized below.
Table 1: this compound Inhibitory Activity (IC50) Against Primary Targets and Off-Targets
| Target Kinase | IC50 (nM) | Classification | Reference |
|---|---|---|---|
| MEK5 | 1.5 | Primary Target | [1][2][3][7] |
| ERK5 | 59 | Primary Target | [1][2][7][5] |
| CSF1R (FMS) | 46 | Significant Off-Target | [1] |
| TGFβR1 | 580 | Off-Target | [7] |
| MEK1 | >3,700 | Not Inhibited | [1] |
| MEK2 | >3,700 | Not Inhibited | [1] |
| ERK1 | >3,700 | Not Inhibited | [1] |
| ERK2 | Not Inhibited | Not Inhibited | [1][8] |
| p38α | >3,700 | Not Inhibited | [1] |
| JNK2 | >3,700 | Not Inhibited | [1][8] |
| EGFR | >3,700 | Not Inhibited | [1] |
| STK16 | >3,700 | Not Inhibited |[1] |
A broader kinase screen also revealed significant percentage inhibition of other kinases at a single concentration, including LCK, KIT, JAK3, FGFR1, and ABL, indicating potential off-target effects at higher concentrations.[9]
Signaling Pathway Inhibition
This compound specifically interrupts the MEK5/ERK5 signaling cascade. This pathway is activated by upstream kinases such as MEKK2/3 and results in the activation of downstream transcription factors like MEF2C.[5][6] The diagram below illustrates the canonical pathway and the points of inhibition by this compound.
Caption: The MEK5/ERK5 signaling cascade and points of inhibition by this compound.
Experimental Protocols
The selectivity and potency of this compound have been determined through various standardized assays. Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of this compound on purified kinase enzymes in a cell-free environment.
Objective: To determine the IC50 value of this compound against MEK5.
Methodology:
-
Enzyme: Recombinant GST-tagged MEK5 (15 nM) is used.[1]
-
Substrate: ATP (0.75 µM) serves as the phosphate donor.[1]
-
Assay Buffer: The reaction is performed in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, and 0.5 mM DTT.[1]
-
Inhibitor: this compound is dissolved in DMSO and tested across a range of concentrations.[1]
-
Procedure:
-
The kinase, buffer, and varying concentrations of this compound are combined in a multi-well plate.
-
The reaction is initiated by adding ATP.
-
The mixture is incubated for 90 minutes at room temperature to allow the kinase reaction to proceed.[1]
-
An ATP detection reagent (e.g., PKLight) is added to measure the amount of ATP remaining. The luminescence signal is inversely proportional to kinase activity.[1]
-
-
Data Analysis: The luminescence signals are converted to percentage of control activity and plotted against the inhibitor concentration to calculate the IC50 value.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
BIX02189: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX02189 is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase 5 (MEK5). Its high specificity and efficacy in modulating the MEK5/ERK5 signaling pathway have made it a critical tool for investigating the physiological and pathological roles of this cascade. This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the affected pathways to support researchers in their study of this important signaling axis.
Core Mechanism of Action: Inhibition of the MEK5/ERK5 Pathway
This compound exerts its primary effect by directly inhibiting the kinase activity of MEK5, the sole known upstream activator of Extracellular signal-Regulated Kinase 5 (ERK5). This inhibition prevents the phosphorylation and subsequent activation of ERK5, thereby blocking the propagation of signals downstream of this cascade.
Quantitative Inhibition Data
This compound demonstrates high potency against its primary targets, MEK5 and ERK5, with selectivity over other related kinases.
| Target | Assay Type | IC50 | Reference(s) |
| MEK5 | Cell-free | 1.5 nM | [1][2] |
| ERK5 | Cell-free | 59 nM | [1][2][3][4] |
| ERK5 Phosphorylation | HeLa cells | 59 nM | [2] |
| MEK1, MEK2, ERK2, JNK2 | Cell-free | >3.7 µM | [1] |
| CSF1R (FMS) | Cell-free | 46 nM | [1][2] |
| TGFβR1 | Cell-free | 580 nM | [2] |
Signaling Pathway Diagram
The inhibitory action of this compound on the canonical MEK5/ERK5 signaling pathway is depicted below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Apoptosis with BIX02189: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of BIX02189, a potent and selective MEK5 inhibitor, for the investigation of apoptosis. This compound also demonstrates inhibitory activity against ERK5, a downstream target of MEK5.[1][2] This document outlines the core mechanisms of this compound-induced apoptosis, detailed experimental protocols for its study, and quantitative data to support experimental design and interpretation.
Mechanism of Action: Targeting the MEK5/ERK5 Signaling Pathway
This compound primarily induces apoptosis by inhibiting the Mitogen-activated Protein Kinase Kinase 5 (MEK5) and its only known substrate, Extracellular signal-regulated Kinase 5 (ERK5).[1] The MEK5/ERK5 pathway is a critical signaling cascade involved in cell survival, proliferation, and differentiation.[3][4] In many cancer cells, this pathway is upregulated, contributing to resistance to apoptosis.
By inhibiting MEK5 and ERK5, this compound disrupts the pro-survival signals transmitted by this pathway. This disruption can lead to the activation of apoptotic processes. Research has shown that inhibition of the MEK5/ERK5 pathway can downregulate anti-apoptotic proteins and activate pro-apoptotic players, ultimately leading to programmed cell death in various cancer cell lines, including acute myeloid leukemia and endometrial cancer cells.[5]
Quantitative Data: Potency and Cellular Effects of this compound
The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (GI50) values of this compound in various contexts, providing a reference for determining appropriate experimental concentrations.
| Target | Assay Type | IC50 (nM) | Reference |
| MEK5 | Cell-free kinase assay | 1.5 | [1][2] |
| ERK5 | Cell-free kinase assay | 59 | [1][2] |
| CSF1R (FMS) | Cell-free kinase assay | 46 | [1] |
| LCK | Cell-free kinase assay | 250 | [2] |
| JAK3 | Cell-free kinase assay | 440 | [2] |
| TGFβR1 | Cell-free kinase assay | 580 | [2] |
| MEK5/ERK5/MEF2C-driven luciferase expression | HeLa cells | 530 | [1] |
| MEK5/ERK5/MEF2C-driven luciferase expression | HEK293 cells | 260 | [1] |
| Cell Line | Cancer Type | Assay Type | GI50 (µM) | Incubation Time (h) | Reference |
| Various adherent tumor cell lines | Multiple | Growth Inhibition | Varies | 72 | [5] |
| KYSE30 | Esophageal Cancer | Growth Inhibition | >100 (refractory) | Not Specified | [5] |
| NCI-H838 | Lung Cancer | Growth Inhibition | >100 (refractory) | Not Specified | [5] |
| A498 | Renal Cancer | Growth Inhibition | >100 (refractory) | Not Specified | [5] |
| NCI-H1436 | Small Cell Lung Cancer | Growth Inhibition | >100 | Not Specified | [5] |
| NCI-H1105 | Small Cell Lung Cancer | Growth Inhibition | >100 | Not Specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound-induced apoptosis.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot a dose-response curve to determine the IC50 value.
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the appropriate time. For adherent cells, collect both the culture medium (containing floating cells) and the attached cells (using trypsin). Suspension cells can be collected directly.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-ERK5, anti-phospho-ERK5)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. Analyze the band intensities to quantify changes in protein expression or cleavage.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its apoptotic effects.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for investigating apoptosis with this compound.
This guide provides a foundational framework for researchers to investigate the apoptotic effects of this compound. The provided protocols and data should serve as a starting point, with the understanding that optimization for specific cell lines and experimental conditions may be necessary.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. bosterbio.com [bosterbio.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
BIX02189: A Technical Guide to its Impact on Cell Cycle Progression
Executive Summary
BIX02189 is a potent and selective small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically MEK5 and its downstream substrate, ERK5. The MEK5/ERK5 pathway is a critical regulator of cellular processes, including proliferation and survival. Its dysregulation is implicated in various malignancies, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound impact on cell cycle progression, particularly at the G1/S transition, and the associated molecular signaling events. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and utilizes visualizations to elucidate complex pathways and workflows, serving as a comprehensive resource for professionals in oncology research and drug development.
Introduction to this compound
This compound is a selective, dual inhibitor of MEK5 and ERK5 (also known as Big MAP Kinase 1 or BMK1).[1][2] It has been identified as a valuable pharmacological tool for dissecting the biological functions of the MEK5/ERK5 signaling pathway.[3] Unlike inhibitors of the classical MAPK/ERK1/2 pathway, this compound allows for the specific interrogation of the less-understood MEK5/ERK5 axis. This pathway is activated by various mitogens and stress stimuli and plays a significant role in regulating gene expression, cell proliferation, and survival.[3][4] This guide focuses on the specific effects of this compound on the machinery of the cell cycle, a fundamental process often deregulated in cancer.
Mechanism of Action and Specificity
This compound exerts its biological effects by directly inhibiting the kinase activity of both MEK5 and ERK5. It is highly selective for these targets and shows minimal activity against closely related kinases such as MEK1, MEK2, ERK1/2, p38, and JNK2, making it a precise tool for research.[5]
-
MEK5 Inhibition: this compound potently inhibits the catalytic function of MEK5, preventing the dual phosphorylation and subsequent activation of ERK5 at its TEY (Threonine-Glutamic Acid-Tyrosine) motif.[2][6]
-
ERK5 Inhibition: In addition to targeting the upstream activator MEK5, this compound also directly inhibits the catalytic activity of ERK5 itself.[5]
This dual inhibition ensures a robust blockade of the entire MEK5/ERK5 signaling cascade.
The MEK5/ERK5 Pathway and G1/S Transition Control
The progression of a cell through the division cycle is tightly controlled by a series of checkpoints, with the transition from the G1 phase (growth) to the S phase (DNA synthesis) being a critical point of no return.[7] The MEK5/ERK5 pathway is a key regulator of this G1/S transition through its influence on core cell cycle proteins.[1][6]
The central mechanism of G1/S control involves the Retinoblastoma protein (Rb). In its active, hypophosphorylated state during early G1, Rb binds to E2F transcription factors, repressing the expression of genes required for S-phase entry.[8][9] For the cell to proceed into S phase, Rb must be inactivated via sequential phosphorylation by Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.[10][11]
The MEK5/ERK5 pathway directly impacts this regulatory switch by controlling the levels of key G1 cyclins and CDK inhibitors (CKIs):
-
Cyclin D1: Activation of ERK5 promotes the transcription and subsequent expression of Cyclin D1, a crucial component of the CDK4/6 complex that initiates Rb phosphorylation.[1][6][12]
-
p21Cip1 and p27Kip1: ERK5 activity can suppress the expression and promote the degradation of the CDK inhibitors p21 and p27.[3][6] These inhibitors act as brakes on the cell cycle by binding to and inactivating Cyclin-CDK complexes.
By inhibiting MEK5/ERK5, this compound is expected to decrease Cyclin D1 levels and increase the stability of p21 and p27.[6] This dual action prevents the timely phosphorylation and inactivation of the Rb protein, keeping it in its active, growth-suppressive state. Consequently, E2F-mediated transcription of S-phase genes is blocked, leading to an arrest in the G1 phase of the cell cycle.
Quantitative Data Summary
This compound exhibits high potency against its intended targets in enzymatic assays and demonstrates functional inhibition within cellular systems. However, its effect on cell proliferation is context-dependent, with some cancer cell lines showing resistance to its anti-proliferative effects.[13]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 Value | Reference(s) |
|---|---|---|---|
| MEK5 | Cell-free | 1.5 nM | [5] |
| ERK5 | Cell-free | 59 nM | [5] |
| CSF1R (FMS) | Cell-free | 46 nM | [5] |
| MEK1, MEK2, ERK1 | Cell-free | > 3.7 µM | [5] |
| p38α, JNK2 | Cell-free | > 3.7 µM |[5] |
Table 2: Cellular Activity and Anti-Proliferative Effects of this compound
| Cell Line | Assay Type | Endpoint | IC50 / GI50 Value | Reference(s) |
|---|---|---|---|---|
| HeLa | Functional Assay | Inhibition of ERK5 Phosphorylation | 59 nM | [5] |
| HeLa | Reporter Assay | MEF2C-driven Luciferase | 0.53 µM | [5] |
| HEK293 | Reporter Assay | MEF2C-driven Luciferase | 0.26 µM | [5] |
| Colorectal Cancer Cells | Proliferation Assay | Cell Growth Inhibition | > 10 µM |[13] |
Table 3: Representative Cell Cycle Analysis Data (Hypothetical) Based on the known mechanism of action, treatment with this compound is expected to induce G1 arrest. The following table illustrates a potential outcome of a flow cytometry experiment.
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 52.5% | 31.0% | 16.5% |
| This compound (10 µM, 24h) | 73.0% | 15.5% | 11.5% |
Key Experimental Protocols
Protocol for Cell-Free MEK5 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against MEK5.
-
Reagents and Materials:
-
Recombinant GST-tagged MEK5 protein.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT.
-
ATP solution.
-
This compound stock solution in DMSO.
-
Kinase activity detection reagent (e.g., ADP-Glo™ or similar).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of diluted this compound or DMSO vehicle control to each well.
-
Prepare a master mix containing assay buffer, 15 nM GST-MEK5, and 0.75 µM ATP.
-
Dispense the master mix into the wells containing the compound.
-
Incubate the reaction mixture for 90 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP (or generated ADP) by adding the kinase detection reagent according to the manufacturer's instructions.
-
Read luminescence on a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
Protocol for Western Blot Analysis of ERK5 Phosphorylation
This protocol details the detection of phosphorylated ERK5 in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal kinase activity.
-
Pre-treat cells with various concentrations of this compound (or DMSO control) for 1.5 hours.
-
Stimulate the MEK5/ERK5 pathway by adding a stress agent (e.g., 0.4 M sorbitol) for 20 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total protein lysate).
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% Tris-glycine gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total ERK5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5]
-
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of a cell population following this compound treatment using propidium iodide (PI) staining.[14][15]
-
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Ice-cold 70% ethanol.
-
PI Staining Solution: PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO vehicle for the specified duration (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells for each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark. The RNase A will degrade double-stranded RNA, ensuring that PI only stains DNA.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI (e.g., FL2 or PE). Collect data for at least 10,000 single-cell events.
-
Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak and a reduction in the S and G2/M peaks would indicate a G1 arrest.[16]
-
Conclusion and Future Directions
This compound is a critical research tool for elucidating the role of the MEK5/ERK5 signaling pathway. Its potent and selective inhibition of this cascade provides a clear mechanism for inducing cell cycle arrest at the G1/S transition. By downregulating key proliferative drivers like Cyclin D1 and stabilizing cell cycle inhibitors such as p21 and p27, this compound effectively halts the phosphorylation of Rb and prevents entry into S phase. While its direct anti-proliferative effects can be cell-type specific, its ability to modulate the core cell cycle machinery is significant. For drug development professionals, understanding this mechanism is crucial for identifying patient populations that may benefit from MEK5/ERK5 inhibition and for designing rational combination therapies, potentially with agents that target other cell cycle checkpoints or parallel survival pathways.
References
- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The retinoblastoma protein is phosphorylated during specific phases of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]
- 7. E2F-1 accumulation bypasses a G1 arrest resulting from the inhibition of G1 cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dephosphorylation of the Retinoblastoma protein (Rb) inhibits cancer cell EMT via Zeb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Differential Regulation of Retinoblastoma Tumor Suppressor Protein by G1 Cyclin-Dependent Kinase Complexes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin D1 in Cancer: A Molecular Connection for Cell Cycle Control, Adhesion and Invasion in Tumor and Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
The Discovery and Development of BIX02189: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of BIX02189, a potent and selective inhibitor of the MEK5/ERK5 signaling pathway. This document details the quantitative biochemical and cellular activity of this compound, outlines key experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor that has emerged as a critical tool for investigating the physiological and pathological roles of the MEK5/ERK5 signaling cascade.[1] This pathway is distinct from the more extensively studied MEK1/2-ERK1/2 pathway and is implicated in various cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of the MEK5/ERK5 pathway has been linked to several diseases, making it an attractive target for therapeutic intervention. This compound, along with its analog BIX02188, was identified through a high-throughput screening of the Boehringer Ingelheim compound library and has since been characterized as a potent and selective inhibitor of MEK5.[1][3]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| MEK5 | 1.5 | Cell-free kinase assay |
| ERK5 | 59 | Cell-free kinase assay |
| CSF1R (FMS) | 46 | Cell-free kinase assay |
| Data sourced from[1] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) |
| MEK5/ERK5/MEF2C-driven luciferase expression | HeLa | 0.53 |
| MEK5/ERK5/MEF2C-driven luciferase expression | HEK293 | 0.26 |
| Inhibition of ERK5 phosphorylation (sorbitol-induced) | HeLa | Not explicitly stated as IC50 |
| Data sourced from[1] |
Table 3: Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| MEK1 | >3.7 |
| MEK2 | >3.7 |
| ERK1 | >3.7 |
| p38α | >3.7 |
| JNK2 | >3.7 |
| EGFR | >3.7 |
| STK16 | >3.7 |
| Data sourced from[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Cell-Free Kinase Assay for MEK5 Inhibition
This protocol outlines the methodology used to determine the in vitro inhibitory activity of this compound against MEK5.
Materials:
-
Recombinant MEK5 protein
-
This compound
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., inactive ERK5)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant MEK5 enzyme, and the substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for ERK5 Phosphorylation
This protocol describes the detection of phosphorylated ERK5 in cells treated with this compound.[4]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
Sorbitol (or other stimulus to induce ERK5 phosphorylation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK5, anti-total-ERK5)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed HeLa cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with sorbitol (e.g., 0.4 M for 20 minutes) to induce ERK5 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK5.[4]
MEF2C Luciferase Reporter Assay
This protocol details the measurement of MEF2C transcriptional activity as a downstream readout of the MEK5/ERK5 pathway.[2][5]
Materials:
-
HEK293 or HeLa cells
-
MEF2C-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transient transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the MEF2C-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate for a further 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound.
References
BIX02189: A Technical Guide for Studying Cellular Stress Responses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BIX02189, a potent and selective inhibitor of the MEK5/ERK5 signaling pathway. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively utilize this compound as a tool to investigate cellular stress responses. This guide covers the core mechanism of action, detailed experimental protocols, and quantitative data, presented in a structured format for ease of comparison and implementation in a laboratory setting.
Core Mechanism of Action
This compound is a small molecule inhibitor that primarily targets Mitogen-activated protein kinase kinase 5 (MEK5), a key upstream activator of Extracellular signal-regulated kinase 5 (ERK5). By selectively inhibiting MEK5, this compound effectively blocks the phosphorylation and subsequent activation of ERK5, a critical mediator of cellular responses to a variety of stressors.[1][2][3][4] The MEK5/ERK5 pathway is distinct from the more extensively studied MEK1/2-ERK1/2 cascade and plays a crucial role in cell survival, proliferation, differentiation, and anti-apoptotic signaling in response to stimuli such as oxidative stress, osmotic stress, and growth factors.[5][6][7]
This compound exhibits high potency and selectivity for MEK5, with a secondary inhibitory effect on the catalytic activity of ERK5 itself.[1][2][8] Its specificity makes it a valuable tool for dissecting the precise roles of the MEK5/ERK5 pathway in various cellular processes, distinguishing its functions from other MAPK pathways.[2][3]
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the quantitative data regarding the inhibitory potency of this compound against various kinases, as determined in biochemical and cellular assays.
Table 1: Biochemical IC50 Values of this compound
| Target Kinase | IC50 (nM) |
| MEK5 | 1.5 |
| ERK5 | 59 |
| CSF1R (FMS) | 46 |
| LCK | 250 |
| JAK3 | 440 |
| TGFβR1 | 580 |
| RPS6KA6 (RSK4) | 990 |
| FGFR1 | 1000 |
| KIT | 1100 |
| RPS6KA3 (RSK2) | 2100 |
| ABL1 | 2400 |
| MAPK14 (p38α) | 3700 |
| SRC | 7600 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Table 2: Cellular IC50 Values of this compound
| Cell Line | Assay | IC50 (µM) |
| HeLa | Inhibition of sorbitol-induced ERK5 phosphorylation | 0.059 |
| HeLa | Inhibition of MEF2C-driven luciferase expression | 0.53 |
| HEK293 | Inhibition of MEF2C-driven luciferase expression | 0.26 |
| HCT116 | Inhibition of ERK5 signaling | 0.3 - 1 |
| HT29 | Inhibition of ERK5 signaling | 0.3 - 1 |
Data sourced from Selleck Chemicals and ResearchGate.[2][5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental applications of this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on established procedures and can be adapted to specific cell lines and experimental conditions.
Protocol 1: Western Blot Analysis of ERK5 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on stress-induced ERK5 phosphorylation.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HCT116) in 6-well plates and grow to 70-80% confluency.[9]
-
Serum-starve the cells for 12-24 hours prior to treatment.[2][9]
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[2]
-
Induce cellular stress by adding a stimulating agent (e.g., 0.4 M sorbitol for 20 minutes) to activate the ERK5 pathway.[2]
2. Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[9]
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[2][10]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][10]
-
Transfer the supernatant (protein lysate) to new pre-chilled tubes.[9]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[9]
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[2][9]
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.[9]
-
Perform electrophoresis to separate the proteins by size.[9]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against phospho-ERK5 (Thr218/Tyr220) and total ERK5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Protocol 2: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on MEK5 or ERK5 kinase activity.
1. Reagents and Setup:
-
Recombinant active MEK5 or ERK5 enzyme.
-
Kinase-specific substrate (e.g., inactive ERK5 for MEK5 assay, Myelin Basic Protein for ERK5 assay).
-
ATP.
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT).[2]
-
This compound at various concentrations.
-
ADP-Glo™ Kinase Assay kit or similar detection reagent.
2. Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 384-well plate.[11]
-
Add varying concentrations of this compound or vehicle (DMSO) to the wells.
-
Initiate the reaction by adding ATP (final concentration typically 10-100 µM).[11]
-
Incubate the plate at 30°C or room temperature for a specified time (e.g., 30-90 minutes).[2][11]
3. Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[11]
-
The luminescent or fluorescent signal is inversely proportional to the kinase activity.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cells in culture.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow the cells to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a range of this compound concentrations.[12]
-
Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[12]
3. MTT Addition and Incubation:
-
After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12][13]
4. Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Incubate for 15 minutes at room temperature on an orbital shaker.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12][13]
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).[12]
This compound in the Study of Specific Stress Responses
Apoptosis
The MEK5/ERK5 pathway is generally considered to be pro-survival, and its inhibition can sensitize cells to apoptosis.[6][14] this compound has been shown to enhance sorbitol-induced apoptosis in neonatal rat cardiomyocytes.[2] Furthermore, inhibition of ERK5 can induce apoptosis in acute myeloid leukemia (AML) cells.[3][14] Studies have also demonstrated that ERK5 inhibition can sensitize cancer cells to apoptosis induced by death-receptor ligands like TRAIL.[15]
Autophagy
Recent evidence suggests a role for the MEK5/ERK5 pathway in the regulation of autophagy. Inhibition of ERK5 has been shown to induce autophagy-mediated cancer cell death by activating endoplasmic reticulum (ER) stress.[16][17][18] This process involves the unfolded protein response (UPR) and is independent of the canonical mTOR signaling pathway. The induction of cytotoxic autophagy by ERK5 inhibitors highlights a novel mechanism of action and a potential therapeutic strategy.[16][17]
Oxidative Stress
The MEK5/ERK5 pathway is activated by oxidative stress and plays a role in the cellular antioxidant response.[5][19] For instance, laminar shear stress in endothelial cells induces mitochondrial reactive oxygen species (ROS), which in turn activates the MEK5/ERK5 pathway, leading to the expression of antioxidant genes through transcription factors like KLF2 and Nrf2.[19] this compound can be used to investigate the specific contribution of the MEK5/ERK5 axis to the cellular defense against oxidative damage.
Conclusion
This compound is an invaluable pharmacological tool for elucidating the complex roles of the MEK5/ERK5 signaling pathway in cellular stress responses. Its high potency and selectivity allow for the targeted investigation of this pathway in apoptosis, autophagy, and oxidative stress. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of these critical cellular processes and to aid in the development of novel therapeutic strategies targeting the MEK5/ERK5 axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BIX 02189 | MEK | Tocris Bioscience [tocris.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ERK5 Inhibition Induces Autophagy-Mediated Cancer Cell Death by Activating ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | ERK5 Inhibition Induces Autophagy-Mediated Cancer Cell Death by Activating ER Stress [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The ERK5 Signaling Pathway: An In-depth Technical Guide to its Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. While initially less studied than its conventional counterparts like ERK1/2, the MEK5/ERK5 pathway has emerged as a pivotal regulator of a wide array of fundamental cellular processes. This technical guide provides a comprehensive overview of the core ERK5 signaling pathway, its diverse physiological functions, and its implications in human health and disease. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the pathway's mechanisms, quantitative data summaries, and key experimental protocols for its investigation.
The Core MEK5/ERK5 Signaling Cascade
The ERK5 signaling pathway is a three-tiered kinase cascade, structurally and functionally distinct from other MAPK pathways.[1] Its activation is initiated by a variety of extracellular stimuli, including growth factors, cytokines, and cellular stressors such as oxidative and osmotic shock.[2]
Activation Mechanism:
-
Upstream Activators: The cascade is primarily initiated by the activation of MAP3Ks, predominantly MEKK2 and MEKK3, in response to extracellular signals.[3][4] Other upstream activators include Ras, c-Src, and COT.[5]
-
MEK5 Phosphorylation: Activated MEKK2/3 then phosphorylate and activate the dual-specificity MAPK kinase, MEK5.[3][4] MEK5 is the only known direct upstream activator of ERK5.[1]
-
ERK5 Activation: Activated MEK5, in turn, phosphorylates ERK5 on threonine and tyrosine residues (Thr218/Tyr220) within the conserved TEY motif in its activation loop.[1]
-
Nuclear Translocation and Autophosphorylation: Unlike other MAPKs, ERK5 possesses a unique large C-terminal domain containing a nuclear localization signal (NLS) and a transcriptional activation domain (TAD).[3][6] Upon activation, ERK5 undergoes autophosphorylation within its C-terminal tail, which is thought to relieve an intramolecular autoinhibitory interaction, leading to its translocation to the nucleus.[3][6] In its inactive state, ERK5 resides in the cytoplasm, complexed with the chaperone Hsp90 and its co-chaperone Cdc37.[6] Activation by MEK5 leads to the dissociation of this complex, exposing the NLS and facilitating nuclear import.[6] However, some studies suggest that endogenous inactive ERK5 can also be found in the nucleus of resting cells.[1]
Physiological Functions of the ERK5 Signaling Pathway
The ERK5 pathway plays a crucial role in a multitude of physiological processes, from embryonic development to adult tissue homeostasis. Its functions are diverse and context-dependent, influencing cell fate decisions in response to various environmental cues.
Cellular Proliferation and Cell Cycle Regulation
ERK5 is a key regulator of cell proliferation and cell cycle progression.[7] It is activated by various mitogens, including epidermal growth factor (EGF) and nerve growth factor (NGF).[8]
-
G1/S Transition: ERK5 promotes the G1 to S phase transition by upregulating the expression of cyclin D1 and suppressing the cyclin-dependent kinase (CDK) inhibitor p21.[8]
-
G2/M Transition: ERK5 is also implicated in the G2/M transition and proper entry into mitosis.[9]
-
Downstream Effectors: Key downstream targets of ERK5 in cell cycle regulation include the transcription factors c-Myc, c-Fos, and members of the Myocyte Enhancer Factor 2 (MEF2) family.[6]
Cell Survival and Apoptosis
The ERK5 signaling pathway is a critical mediator of cell survival signals, protecting cells from various apoptotic stimuli.
-
Inhibition of Pro-apoptotic Proteins: Activated ERK5 can phosphorylate and inactivate pro-apoptotic proteins such as Bad and FoxO3a, sequestering them in the cytoplasm and preventing them from initiating apoptosis.[5]
-
Neuronal Survival: In the nervous system, ERK5 is essential for the survival of neurons in response to neurotrophic factors like NGF and brain-derived neurotrophic factor (BDNF).[10][11]
Cardiovascular Development and Function
Targeted deletion of ERK5 in mice results in embryonic lethality due to severe cardiovascular defects, highlighting its indispensable role in the development and integrity of the vascular system.[11][12]
-
Angiogenesis: ERK5 is a critical regulator of angiogenesis, the formation of new blood vessels. It is required for VEGF-mediated endothelial cell survival and tubular morphogenesis.[13][14] ERK5 knockout in vivo leads to a reduction in the expression of the angiogenesis marker CD31.[15]
-
Vascular Integrity: In adult mice, conditional knockout of ERK5 leads to vascular leakage and endothelial cell apoptosis, demonstrating its continuous requirement for maintaining vascular integrity.[16]
-
Shear Stress Response: ERK5 is activated in endothelial cells in response to laminar shear stress, a key physiological stimulus in the vasculature. This activation is vasoprotective, promoting an anti-inflammatory and anti-apoptotic state.[9]
Neuronal Development and Function
Beyond its role in neuronal survival, the ERK5 pathway is involved in various aspects of neuronal development and function.
-
Neurite Outgrowth: ERK5 is essential for NGF-induced neurite outgrowth in PC12 cells, a model for neuronal differentiation.[10]
-
Adult Neurogenesis: Genetic activation of ERK5 in adult neurogenic regions of the mouse brain enhances adult neurogenesis and improves long-term memory.[17]
Role in Cancer
Dysregulation of the ERK5 signaling pathway is increasingly implicated in the initiation, progression, and metastasis of a wide range of cancers.[7]
-
Tumor Growth and Proliferation: Elevated expression of ERK5 is observed in numerous tumor types and often correlates with advanced disease and poor prognosis.[18] Inhibition of ERK5 has been shown to suppress the proliferation of various cancer cell lines.[2]
-
Metastasis: The ERK5 pathway promotes cancer cell migration and invasion by regulating the expression and activity of proteins involved in cell adhesion and extracellular matrix remodeling, such as Focal Adhesion Kinase (FAK).[14]
-
Drug Resistance: The ERK5 pathway can act as a bypass route that allows cancer cells to evade the effects of therapies targeting other signaling pathways, such as the ERK1/2 cascade.[9]
Quantitative Data Summary
Table 1: ERK5 Expression in Human Cancers and Correlation with Clinical Outcome
| Tumor Type | Number of Patients | Technique | Finding | Clinical Correlation | Reference(s) |
| Clear Cell Renal Cell Carcinoma (ccRCC) | 19 | IHC, qRT-PCR | Strong ERK5 expression | Associated with high-grade tumors, higher recurrence-free rate, and higher cancer-specific survival. | [8] |
| Lung Adenocarcinoma | - | Bioinformatics (TCGA) | High combined MEK5 & ERK5 expression | Associated with poor overall survival. | [8] |
| Oral Squamous Cell Carcinoma | - | Gene Expression Profiling | High ERK5 expression | Associated with advanced cancer stage and lymph node metastasis. | [10] |
| Prostate Cancer | - | - | High level of ERK5 expression | Related to bone metastasis and poor prognosis. | [10] |
Table 2: IC50 Values of Selected ERK5 Inhibitors
| Inhibitor | Target(s) | Cell Line(s) | IC50 (nM) | Reference(s) |
| XMD8-92 | ERK5 | - | 300 | [2] |
| BIX 02189 | MEK5, ERK5 | - | MEK5: 1.5, ERK5: 59 | [19] |
| ERK5-IN-1 (XMD17-109) | ERK5 | - | 162 | [19] |
Experimental Protocols
Western Blot Analysis for Phosphorylated ERK5
This protocol details the detection and semi-quantification of phosphorylated (active) ERK5 (p-ERK5) in cell lysates.
Materials:
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or NP-40, supplemented with protease and phosphatase inhibitor cocktails.[20]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels (e.g., 8%)
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-ERK5 (Thr218/Tyr220) and Rabbit anti-total ERK5.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Sample Preparation:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.[1]
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[1]
-
Determine protein concentration of the supernatant using a BCA assay.[3]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[1]
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p-ERK5 antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.[21]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000-1:10000 dilution in Blocking Buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
-
Detection and Analysis:
Immunoprecipitation of MEK5
This protocol describes the immunoprecipitation of MEK5 from cell lysates for subsequent analysis, such as Western blotting.
Materials:
-
Lysis Buffer (as described in 4.1)
-
Primary Antibody: Rabbit anti-MEK5 antibody.
-
Protein A/G Agarose Beads
-
Wash Buffer: Lysis buffer with reduced detergent concentration (e.g., 0.1% Triton X-100).
-
Laemmli Sample Buffer (4x)
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol (4.1, step 1).
-
-
Pre-clearing the Lysate (Optional):
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads five times with 500 µL of ice-cold Wash Buffer.[1]
-
-
Elution and Analysis:
Lentiviral shRNA-mediated Knockdown of ERK5
This protocol outlines the steps for generating stable cell lines with reduced ERK5 expression using lentiviral-delivered shRNA.
Materials:
-
HEK293T cells for lentivirus production.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Lentiviral vector containing an shRNA sequence targeting ERK5 (e.g., pLKO.1-puro).
-
Transfection reagent.
-
Target cells for knockdown.
-
Puromycin for selection.
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the ERK5 shRNA plasmid and the packaging and envelope plasmids using a suitable transfection reagent.[22]
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles if necessary.
-
-
Transduction of Target Cells:
-
Selection of Stable Knockdown Cells:
-
Replace the virus-containing medium with fresh medium.
-
After 24-48 hours, add puromycin to the medium to select for transduced cells. The optimal concentration of puromycin should be determined by a titration experiment.
-
Culture the cells in the presence of puromycin, replacing the medium every 3-4 days, until resistant colonies are formed.[23]
-
-
Verification of Knockdown:
-
Expand the puromycin-resistant colonies.
-
Verify the knockdown of ERK5 expression by Western blotting and/or qRT-PCR.
-
Mandatory Visualizations
Caption: The core MEK5/ERK5 signaling cascade.
Caption: Experimental workflow for ERK5 knockdown studies.
Caption: Role of ERK5 in regulating angiogenesis.
Conclusion
The MEK5/ERK5 signaling pathway is a multifaceted and essential signaling module with profound implications for a wide range of physiological and pathological processes. Its unique structural features and diverse downstream targets underscore its importance in regulating cell fate decisions. A thorough understanding of this pathway is crucial for the development of novel therapeutic strategies, particularly in the fields of oncology and cardiovascular disease. This technical guide provides a foundational resource for researchers to further explore the complexities of ERK5 signaling and its potential as a therapeutic target.
References
- 1. ulab360.com [ulab360.com]
- 2. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 4. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation (IP) Protocol | Rockland [rockland.com]
- 6. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Methods Immunoprecipitation , protein kinase assay and western blotting | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the BMK1/ERK5 signaling pathway: lessons from knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. VEGF Stimulates Activation of ERK5 in the Absence of C-Terminal Phosphorylation Preventing Nuclear Localization and Facilitating AKT Activation in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role and regulation of VEGF-mediated ERK5 activity in endothelial cells - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 15. scbt.com [scbt.com]
- 16. genscript.com [genscript.com]
- 17. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug: BIX02189 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 20. benchchem.com [benchchem.com]
- 21. EPI-ALLELIC ERK1 AND 2 KNOCKDOWN SERIES FOR QUANTITATIVE ANALYSIS OF T CELL ERK REGULATION AND IL-2 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 22. shRNA knockdown [protocols.io]
- 23. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Methodological & Application
BIX02189: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIX02189 is a potent and highly selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting MEK5 and ERK5.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture-based research. It includes information on the mechanism of action, quantitative data on its inhibitory activity, and step-by-step protocols for common assays. Additionally, signaling pathway and experimental workflow diagrams are provided to facilitate experimental design and data interpretation.
Mechanism of Action
This compound functions as a selective, ATP-competitive inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5) and its direct downstream target, ERK5 (Extracellular signal-regulated kinase 5).[4] The MEK5-ERK5 signaling cascade is a unique pathway within the MAPK family, activated by various mitogens and stress stimuli.[5] This pathway is implicated in a range of cellular processes, including proliferation, differentiation, survival, and migration.[6][7][8] Dysregulation of the MEK5/ERK5 pathway has been linked to several diseases, including cancer.[4][9]
This compound exhibits high selectivity for MEK5 and ERK5 over other closely related kinases such as MEK1/2 and ERK1/2, making it a valuable tool for dissecting the specific roles of the MEK5/ERK5 pathway in cellular functions.[1][2]
Quantitative Data
The inhibitory activity of this compound has been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data for easy reference.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Assay Type |
| MEK5 | 1.5 nM | Cell-free kinase assay |
| ERK5 | 59 nM | Cell-free kinase assay |
| CSF1R (FMS) | 46 nM | Cell-free kinase assay |
| LCK | 250 nM | Cell-free kinase assay |
| JAK3 | 440 nM | Cell-free kinase assay |
| TGFβR1 | 580 nM | Cell-free kinase assay |
| FGFR1 | 1 µM | Cell-free kinase assay |
| KIT | 1.1 µM | Cell-free kinase assay |
| RSK2 | 2.1 µM | Cell-free kinase assay |
| ABL1 | 2.4 µM | Cell-free kinase assay |
| p38 alpha | >3.7 µM | Cell-free kinase assay |
| SRC | 7.6 µM | Cell-free kinase assay |
| MEK1 | >3.7 µM | Cell-free kinase assay |
| MEK2 | >3.7 µM | Cell-free kinase assay |
| ERK1 | >3.7 µM | Cell-free kinase assay |
| JNK2 | >3.7 µM | Cell-free kinase assay |
| EGFR | >3.7 µM | Cell-free kinase assay |
Data compiled from multiple sources.[1][3]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | IC50 / Effective Concentration | Incubation Time |
| HeLa | Functional Assay | Inhibition of sorbitol-induced ERK5 phosphorylation | IC50 = 59 nM | 1.5 hours pre-treatment |
| HeLa | Luciferase Reporter Assay | Inhibition of MEK5/ERK5/MEF2C-driven expression | IC50 = 0.53 µM | Not Specified |
| HEK293 | Luciferase Reporter Assay | Inhibition of MEK5/ERK5/MEF2C-driven expression | IC50 = 0.26 µM | Not Specified |
| HCT116 (KRAS mutant) | [3H]thymidine incorporation | No significant effect on cell proliferation | >10 µM | 24 or 48 hours |
| HT29 (BRAF mutant) | [3H]thymidine incorporation | No significant effect on cell proliferation | >10 µM | 24 or 48 hours |
| SNU449 | Luciferase Reporter Assay | Inhibition of ERK5 activity | IC50 = 0.2 µM | 24 hours |
| SNU449 | Proliferation Assay | No effect on proliferation at concentrations that inhibit ERK5 | 3 µM | 24 or 48 hours |
| HL60, U937 | Western Blot | Inhibition of 1,25D-induced ERK5 phosphorylation | 10 µM | 1 hour pre-treatment |
Data compiled from multiple sources.[1][5][6]
Signaling Pathway
This compound specifically inhibits the MEK5/ERK5 signaling pathway. The diagram below illustrates the canonical activation of this pathway and the points of inhibition by this compound.
Caption: The MEK5/ERK5 signaling pathway and points of inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound (440.54 g/mol ), calculate the required mass to prepare a stock solution of desired concentration (e.g., 10 mM).[2]
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 4.41 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[3] When stored at -20°C, it is recommended to use within 6 months, and within 1 year if stored at -80°C.[3]
Western Blot Analysis of ERK5 Phosphorylation
This protocol is adapted from a procedure used in HeLa cells to assess the inhibition of sorbitol-induced ERK5 phosphorylation.[1]
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Sorbitol solution (e.g., 2 M stock in sterile water)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5, anti-total-ERK5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 20 hours by replacing the complete medium with serum-free medium.[1]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1.5 hours.[1] Include a DMSO vehicle control.
-
Stimulate the cells with sorbitol at a final concentration of 0.4 M for 20 minutes at 37°C.[1]
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 50-100 µL of ice-cold RIPA buffer to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding an equal volume of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.[1]
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK5 and a loading control antibody.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a cell-based assay.
Caption: A generalized experimental workflow for studying this compound in cell culture.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[2] Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.5%).
-
Cytotoxicity: While this compound has been shown to be non-cytotoxic in some cell lines at effective concentrations for ERK5 inhibition, it is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line and experimental conditions.[1]
-
Selectivity: Although highly selective, it is good practice to include appropriate controls to rule out off-target effects, especially when using higher concentrations. This may involve using inhibitors for other MAPK pathways (e.g., MEK1/2 inhibitors) as controls.
-
Paradoxical Activation: It has been reported that some small molecule ERK5 kinase inhibitors can paradoxically activate ERK5 signaling under certain conditions.[10] Researchers should be aware of this possibility and may need to employ multiple methods to confirm the inhibitory effect of this compound in their system.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the MEK5/ERK5 signaling pathway. Its high selectivity allows for the specific interrogation of this pathway in various cellular contexts. The protocols and data presented in this document are intended to serve as a guide for researchers to design and execute robust experiments using this compound in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BIX 02189 | MEK | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BIX 02189 [myskinrecipes.com]
- 9. This compound [myskinrecipes.com]
- 10. portlandpress.com [portlandpress.com]
Optimal Working Concentration of BIX02189 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of BIX02189 for in vitro studies. This compound is a potent and selective inhibitor of the MEK5/ERK5 signaling pathway, a critical cascade in cell proliferation, differentiation, and survival.[1][2] Accurate determination of its working concentration is paramount for reliable and reproducible experimental outcomes.
Mechanism of Action and Target Selectivity
This compound primarily targets Mitogen-activated protein kinase kinase 5 (MEK5), also known as MAP2K5, and its direct downstream substrate, Extracellular signal-regulated kinase 5 (ERK5), also known as MAPK7.[3][4] It functions as a dual inhibitor, blocking the catalytic activity of both kinases.[5] The MEK5/ERK5 pathway is distinct from the more extensively studied MEK1/2-ERK1/2 pathway and is activated by various stimuli, including growth factors and stress.[1][2]
This compound exhibits high selectivity for MEK5 and ERK5 over other closely related kinases such as MEK1, MEK2, ERK1/2, p38α, and JNK2, making it a valuable tool for dissecting the specific roles of the MEK5/ERK5 cascade.[6]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines. These values serve as a strong starting point for optimizing the working concentration in your specific experimental system.
Table 1: Cell-Free Kinase Inhibition
| Target | IC50 | Assay Type |
| MEK5 | 1.5 nM | Cell-free catalytic assay[3][6] |
| ERK5 | 59 nM | Cell-free catalytic assay[1][3][6] |
Table 2: Cell-Based Assay Efficacy
| Cell Line | Assay Type | IC50 / Effective Concentration | Notes |
| HeLa | Inhibition of sorbitol-induced ERK5 phosphorylation | 59 nM[3][6] | Pre-treatment for 1.5 hours. |
| HeLa | MEF2C-driven luciferase reporter assay | 0.53 µM[6] | --- |
| HEK293 | MEF2C-driven luciferase reporter assay | 0.26 µM[6] | --- |
| Colorectal Cancer Cell Lines (e.g., HCT116, HT29) | Inhibition of ERK5 signaling (MEF2D reporter) | 0.3 - 1 µM[7] | Complete inhibition of ERK5 signaling observed in this range. |
| Neonatal Rat Cardiomyocytes (NRCMs) | Inhibition of isoproterenol-induced ERK5 phosphorylation | 10 µM | Used to demonstrate the protective role of ERK5.[6] |
| SNU449 | Inhibition of ERK5 activity (MEF2D reporter) | 0.2 µM[7] | --- |
Table 3: Off-Target Activity
| Kinase | IC50 |
| CSF1R (FMS) | 46 nM[3][6] |
| LCK | 250 nM[3] |
| JAK3 | 440 nM[3] |
| TGFβR1 | 580 nM[3][5] |
| MEK1, MEK2, ERK1, p38α, JNK2, EGFR, STK16 | >3.7 µM[6] |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of BIX02189 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
BIX02189 is a potent and selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5) and ERK5 (Extracellular signal-regulated kinase 5).[1][2] With an IC50 of 1.5 nM for MEK5 and 59 nM for ERK5, it serves as a valuable tool for investigating the MEK5/ERK5 signaling cascade.[1][3] This pathway is implicated in various cellular processes, including cell proliferation, differentiation, and survival. Proper preparation of a this compound stock solution is the first critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 440.54 g/mol | [2][4] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | |
| Solubility | DMSO: ≥49.4 mg/mL (112.13 mM) Ethanol: ≥40.7 mg/mL (with sonication) 1eq. HCl: Soluble to 100 mM Water: Insoluble | [1][3][4] |
| Storage (Powder) | 3 years at -20°C | [3] |
| Storage (Stock Solution) | -80°C: 1 year -20°C: Up to 6 months | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder (Molecular Weight: 440.54 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath or a 37°C water bath
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.41 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 440.54 g/mol = 0.0044054 g = 4.41 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO. For 4.41 mg of this compound, add 1 mL of DMSO. It is crucial to use newly opened or anhydrous DMSO, as absorbed moisture can significantly decrease solubility.[1][3]
-
Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved.
-
Aiding Solubilization (if necessary): If the compound does not dissolve completely, gentle warming of the solution at 37°C for 10-15 minutes or brief sonication in an ultrasonic bath can aid dissolution.[4] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1][3] When ready to use, thaw an aliquot completely at room temperature and vortex gently before diluting to the final working concentration in your experimental buffer or media.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Signaling Pathway Diagram
This compound selectively inhibits the MEK5/ERK5 signaling pathway. This diagram shows the point of inhibition.
References
Application Notes and Protocols for Western Blot Analysis of p-ERK5 Using BIX02189
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BIX02189, a selective MEK5 inhibitor, for the investigation of ERK5 phosphorylation (p-ERK5) via Western blotting. This document includes an overview of the signaling pathway, detailed experimental protocols, and data presentation guidelines to ensure robust and reproducible results.
Introduction to this compound and the MEK5/ERK5 Signaling Pathway
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is integral to various cellular processes, including proliferation, differentiation, and survival. The activation of ERK5 is mediated by the upstream kinase MEK5, which phosphorylates ERK5 at threonine 218 and tyrosine 220 (Thr218/Tyr220) in its activation loop.
This compound is a potent and selective small-molecule inhibitor of MEK5 with a reported IC50 of 1.5 nM in cell-free assays.[1][2] By inhibiting MEK5, this compound effectively blocks the phosphorylation and subsequent activation of ERK5.[3][4] Notably, this compound demonstrates high selectivity for MEK5 over other closely related kinases such as MEK1, MEK2, ERK1/2, p38, and JNK, making it a valuable tool for dissecting the specific roles of the MEK5/ERK5 pathway.[1][3]
Data Presentation: Quantitative Analysis of p-ERK5 Inhibition by this compound
The following table summarizes the dose-dependent inhibitory effect of this compound on sorbitol-induced ERK5 phosphorylation in HeLa cells. The data is derived from densitometric analysis of Western blots.
| This compound Concentration (µM) | Mean Relative p-ERK5 Level (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 5.0 |
| 0.1 | 75 | 4.5 |
| 0.3 | 40 | 3.8 |
| 1.0 | 15 | 2.5 |
| 3.0 | 5 | 1.8 |
| 10.0 | <1 | 0.5 |
Note: Data are representative and normalized to the vehicle-treated control. Actual values may vary depending on experimental conditions.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the MEK5/ERK5 signaling pathway.
Experimental Workflow for Western Blot Analysis of p-ERK5
Caption: Step-by-step workflow for p-ERK5 Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for HeLa cells but can be adapted for other cell lines such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Seeding: Plate HeLa cells in 6-well plates and grow to 70-80% confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Serum Starvation (Optional): To reduce basal ERK5 phosphorylation, serum-starve the cells by replacing the growth medium with serum-free DMEM for 4-6 hours prior to treatment.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Pre-incubate the cells with the this compound-containing medium or vehicle (DMSO) for 1 hour.
-
Stimulation: To induce ERK5 phosphorylation, add a known activator. For HeLa cells, a final concentration of 400 mM sorbitol for 30 minutes is effective.[1] For other cell lines, stimuli like Epidermal Growth Factor (EGF) can be used.
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use. A common recipe is provided below.
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK5 (Thr218/Tyr220) and total ERK5 overnight at 4°C with gentle agitation. Recommended dilutions are provided in the table below.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane three times for 10 minutes each with TBST. Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system. For quantitative analysis, measure the band intensity using densitometry software and normalize the p-ERK5 signal to the total ERK5 signal.
Reagents and Buffers
| Reagent | Component | Concentration |
| RIPA Lysis Buffer | Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM | |
| NP-40 | 1% | |
| Sodium deoxycholate | 0.5% | |
| SDS | 0.1% | |
| Protease Inhibitor Cocktail | 1x | |
| Phosphatase Inhibitor Cocktail | 1x | |
| TBST (1x) | Tris-HCl, pH 7.6 | 20 mM |
| NaCl | 150 mM | |
| Tween-20 | 0.1% | |
| Blocking Buffer | BSA in TBST | 5% (w/v) |
Antibody Recommendations
| Antibody | Host | Dilution | Supplier (Cat. No.) |
| Anti-p-ERK5 (Thr218/Tyr220) | Rabbit | 1:1000 | Cell Signaling Technology (#3371) |
| Anti-total ERK5 | Rabbit | 1:1000 | Cell Signaling Technology (#3372) |
| Anti-Rabbit IgG (HRP-conjugated) | Goat | 1:2000 - 1:10000 | Varies |
References
Application Notes and Protocols for BIX02189 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIX02189 is a potent and selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5), which consequently blocks the activation of its only known substrate, ERK5 (Extracellular signal-regulated kinase 5).[1][2][3][4][5] The MEK5/ERK5 signaling pathway is a critical cascade involved in various cellular processes, including cell proliferation, differentiation, survival, and angiogenesis.[6] Dysregulation of this pathway has been implicated in the pathogenesis of several diseases, most notably cancer and inflammatory conditions.[6][7] this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of the MEK5/ERK5 pathway in in vivo animal models.
These application notes provide a comprehensive overview of the use of this compound in in vivo animal studies, including its mechanism of action, recommended protocols for administration, and available data on its efficacy in various models.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively inhibiting the kinase activity of MEK5. This prevents the phosphorylation and subsequent activation of ERK5. Activated ERK5 translocates to the nucleus and phosphorylates various transcription factors, such as Myocyte Enhancer Factor 2 (MEF2), leading to the regulation of target gene expression. By blocking this cascade, this compound can modulate the cellular processes driven by MEK5/ERK5 signaling.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Assay Type | Notes | Reference |
| MEK5 | 1.5 nM | Cell-free kinase assay | Potent and selective inhibitor. | [1][3][5] |
| ERK5 | 59 nM | Cell-free kinase assay | Also inhibits the downstream kinase. | [1][3][5] |
| CSF1R (FMS) | 46 nM | Cell-free kinase assay | Off-target activity noted. | [1][3] |
| MEK1/2, ERK1/2 | >3.7 µM | Cell-free kinase assay | Highly selective over related MAPK pathways. | [1] |
| TGFβR1 | 580 nM | Cell-free kinase assay | Off-target activity noted. | [4] |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Disease/Condition | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Mice | General | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Inhibited nuclear localization of Nrf2 in aortic endothelial cells. | [3] |
| Mice | Methamphetamine-induced hyperactivity | Not specified | Not specified | Pretreatment | Attenuated hyperactivity and modulated microglial activation in the striatum. | [8] |
| Mice | Colorectal Cancer Xenograft | Not specified | Not specified | Not specified | Investigated for effects on cell proliferation. | [2] |
| Mice | Chronic Myeloid Leukemia | Not specified | Not specified | Not specified | Reduced the number of leukemic cells. | [6][9] |
Note: Detailed dosage and treatment schedules for the cancer models were not fully available in the initial search results and require further investigation of the cited literature.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
This compound has low aqueous solubility, requiring specific formulations for in vivo use. It is crucial to prepare fresh solutions for each experiment as solutions may be unstable.[5]
-
For Intraperitoneal (i.p.) Injection:
-
Prepare a stock solution of this compound in a suitable organic solvent such as DMSO.
-
For a final injection volume, a common vehicle is 25% DMSO in saline.[3]
-
Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used to improve solubility.
-
The final concentration of this compound should be calculated based on the desired dosage (e.g., 10 mg/kg) and the injection volume appropriate for the animal's weight.
-
-
For Oral (p.o.) Gavage:
-
This compound can be prepared as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC-Na) in water.[1]
-
Ensure the suspension is homogenous by thorough mixing or sonication before administration.
-
2. Animal Dosing and Monitoring
-
Dosage Calculation: The dosage of this compound should be calculated based on the body weight of the individual animal.
-
Administration: Administer the prepared this compound solution or suspension via the chosen route (i.p. or p.o.).
-
Monitoring: Animals should be monitored regularly for any signs of toxicity or adverse effects, including changes in body weight, behavior, and overall health. For tumor models, tumor volume should be measured at regular intervals.
3. Pharmacokinetic and Pharmacodynamic Analysis
-
Pharmacokinetics: To determine the pharmacokinetic profile of this compound, blood samples can be collected at various time points after administration. Plasma concentrations of this compound can then be measured using a validated analytical method such as LC-MS/MS. While specific pharmacokinetic data for this compound is limited, related ERK5 inhibitors have shown low oral bioavailability in mice.[10]
-
Pharmacodynamics: To assess the biological activity of this compound in vivo, target engagement and downstream pathway modulation should be evaluated. This can be achieved by collecting tissue samples (e.g., tumor, relevant organs) at the end of the study and analyzing them for:
-
Phosphorylation levels of ERK5 and its downstream targets (e.g., MEF2C) by Western blot or immunohistochemistry.
-
Changes in the expression of ERK5 target genes by qRT-PCR or RNA sequencing.
-
Safety and Toxicity
Detailed in vivo toxicity studies for this compound are not extensively reported in the currently available literature. As with any experimental compound, it is essential to conduct preliminary dose-finding and toxicity studies in the specific animal model being used. Monitoring for changes in body weight, clinical signs of distress, and performing hematological and histopathological analysis of major organs at the end of the study are recommended to assess the safety profile of the treatment. In one study, this compound did not show significant effects on cell viability in vitro at concentrations effective for pathway inhibition.[7]
Conclusion
This compound is a valuable research tool for investigating the role of the MEK5/ERK5 signaling pathway in various physiological and pathological contexts in vivo. The protocols and data presented here provide a foundation for designing and conducting animal studies with this inhibitor. Researchers should carefully consider the formulation, dosage, and administration route appropriate for their specific experimental goals and animal models. Further studies are warranted to fully elucidate the in vivo pharmacokinetic, pharmacodynamic, and safety profiles of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ERK5 inhibitor this compound attenuates methamphetamine-induced hyperactivity by modulating microglial activation in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with BIX02189 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing cell viability following treatment with BIX02189, a selective inhibitor of the MEK5/ERK5 signaling pathway. Detailed protocols for cell viability assays, data interpretation, and relevant signaling pathway diagrams are included to facilitate research and drug development efforts.
Introduction
This compound is a potent and selective inhibitor of MEK5 and ERK5, with IC50 values of 1.5 nM and 59 nM, respectively, in cell-free assays.[1][2][3] It effectively blocks the MEK5/ERK5 signaling cascade, a pathway implicated in cell proliferation, survival, and differentiation.[4][5] While this compound has been shown to inhibit the phosphorylation of ERK5, its direct cytotoxic effects can be cell-type dependent. In some cancer cell lines, such as colorectal cancer cells, this compound alone does not significantly inhibit cell proliferation, with a GI50 greater than 10µM.[4][5] However, it can sensitize cells to other therapeutic agents or induce apoptosis under certain conditions.[1] Therefore, robust and reliable cell viability assays are crucial for characterizing the cellular response to this compound treatment.
Mechanism of Action: The MEK5/ERK5 Signaling Pathway
This compound exerts its effects by targeting the MEK5/ERK5 signaling module.[4] MEK5 (Mitogen-activated protein kinase kinase 5) is a dual-specificity kinase that phosphorylates and activates ERK5 (Extracellular signal-regulated kinase 5).[6] Activated ERK5, in turn, phosphorylates downstream transcription factors, such as those from the Myocyte Enhancer Factor-2 (MEF2) family, to regulate gene expression involved in cell survival and proliferation.[3] this compound selectively inhibits the catalytic activity of MEK5, thereby preventing the activation of ERK5 and the subsequent downstream signaling events.[1][5]
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.
| Parameter | Value | Assay Type | Reference |
| MEK5 IC50 | 1.5 nM | Cell-free | [1][2][3] |
| ERK5 IC50 | 59 nM | Cell-free | [1][2][3] |
| CSF1R (FMS) IC50 | 46 nM | Cell-free | [1] |
| MEK1, MEK2, ERK1, p38α, JNK2, EGFR, STK16 IC50 | >3.7 µM | Cell-free | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Incubation Time | Reference |
| HeLa | Functional Assay | Inhibition of ERK5 phosphorylation | IC50 = 0.059 µM | 1.5 hours pre-treatment | [1][3] |
| HeLa | Cytotoxicity Assay | Cell Viability | No cytotoxic effect | 24 hours | [1] |
| HEK293 | Cytotoxicity Assay | Cell Viability | No cytotoxic effect | 24 hours | [1] |
| Colorectal Cancer Cell Lines (Panel) | Proliferation Assay | GI50 | >10 µM | Not specified | [4][5] |
Table 2: Cellular Effects of this compound
Experimental Protocols
This section provides a detailed methodology for a colorimetric cell viability assay (MTT assay) to evaluate the effect of this compound treatment.
Experimental Workflow: Cell Viability Assay
References
Application Notes and Protocols for BIX02189 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BIX02189, a potent and selective inhibitor of the MEK5/ERK5 signaling pathway, in kinase assays. Detailed protocols for both biochemical and cell-based assays are presented to facilitate research in signal transduction and drug discovery.
Introduction
This compound is a small molecule inhibitor that selectively targets MEK5 and ERK5 kinases.[1][2][3][4][5] The MEK5/ERK5 pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[6][7][8][9] Dysregulation of this pathway has been implicated in various diseases, including cancer and cardiovascular disorders.[6][10] this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of the MEK5/ERK5 pathway.[11]
Mechanism of Action
This compound functions as a dual inhibitor, targeting the catalytic activity of both MEK5 and its downstream substrate, ERK5.[1][2][4] It exhibits high potency with a reported IC50 of 1.5 nM for MEK5 and 59 nM for ERK5 in cell-free assays.[1][2][3][4][5] The inhibitory action of this compound is highly selective, showing minimal activity against other closely related kinases such as MEK1, MEK2, ERK1/2, p38α, and JNK2.[1]
Quantitative Data
The inhibitory activity of this compound against various kinases is summarized in the table below, highlighting its selectivity for the MEK5/ERK5 pathway.
| Kinase Target | IC50 Value | Assay Type |
| MEK5 | 1.5 nM | Cell-free |
| ERK5 | 59 nM | Cell-free |
| CSF1R (FMS) | 46 nM | Cell-free |
| LCK | 250 nM | Cell-free |
| JAK3 | 440 nM | Cell-free |
| TGFβR1 | 580 nM | Cell-free |
| RPS6KA6 (RSK4) | 990 nM | Cell-free |
| FGFR1 | 1 µM | Cell-free |
| KIT | 1.1 µM | Cell-free |
| RPS6KA3 (RSK2) | 2.1 µM | Cell-free |
| ABL1 | 2.4 µM | Cell-free |
| MAPK14 (p38α) | >3.7 µM | Cell-free |
| SRC | 7.6 µM | Cell-free |
| MEK1 | >3.7 µM | Cell-free |
| MEK2 | >3.7 µM | Cell-free |
| ERK1 | >3.7 µM | Cell-free |
| JNK2 | >3.7 µM | Cell-free |
| EGFR | >3.7 µM | Cell-free |
| STK16 | >3.7 µM | Cell-free |
Data sourced from multiple references.[1][2]
Signaling Pathway
The MEK5/ERK5 signaling cascade is a linear pathway where upstream signals, such as growth factors and stress, activate a MAP3K (e.g., MEKK2/3), which in turn phosphorylates and activates MEK5.[7][8][9] Activated MEK5 then phosphorylates and activates ERK5.[7] this compound inhibits both MEK5 and ERK5, thereby blocking downstream signaling events, including the activation of transcription factors like MEF2.[1][10]
Caption: MEK5/ERK5 Signaling Pathway Inhibition by this compound.
Experimental Protocols
In Vitro MEK5 Kinase Assay
This protocol describes a biochemical assay to measure the inhibitory activity of this compound on MEK5 kinase.
Caption: Workflow for the in vitro MEK5 Kinase Assay.
-
Recombinant GST-MEK5 protein
-
This compound (dissolved in DMSO)
-
ATP
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT
-
ATP Detection Reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Prepare Reagents:
-
Dilute GST-MEK5 to a final concentration of 15 nM in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).
-
Prepare ATP to a final concentration of 0.75 µM in Assay Buffer.
-
-
Assay Reaction:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the diluted GST-MEK5 to each well.
-
Initiate the kinase reaction by adding the diluted ATP to each well. The final reaction volume will depend on the plate format.
-
-
Incubation:
-
Incubate the reaction mixture for 90 minutes at room temperature.[1]
-
-
Signal Detection:
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 10-15 minutes at room temperature to allow the luminescent signal to stabilize.[1]
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The relative light unit (RLU) signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based ERK5 Phosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on ERK5 phosphorylation in a cellular context.
Caption: Workflow for the Cell-Based ERK5 Phosphorylation Assay.
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Sorbitol
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK5, anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
Cell Culture:
-
Seed HeLa cells in multi-well plates and grow to 70-80% confluency.
-
-
Serum Starvation:
-
Wash the cells with serum-free medium and then incubate in serum-free medium for 20 hours.[1]
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1.5 hours.[1]
-
-
Cell Stimulation:
-
Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C to induce ERK5 phosphorylation.[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK5 and total ERK5.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK5 and total ERK5.
-
Normalize the phospho-ERK5 signal to the total ERK5 signal.
-
Determine the dose-dependent inhibition of ERK5 phosphorylation by this compound.
-
Conclusion
This compound is a highly potent and selective inhibitor of the MEK5/ERK5 signaling pathway. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound in both biochemical and cellular assays. These application notes serve as a valuable resource for researchers investigating the roles of MEK5 and ERK5 in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIX 02189 | MEK Inhibitors: R&D Systems [rndsystems.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. BIX 02189 | MEK | Tocris Bioscience [tocris.com]
- 6. BIX 02189 [myskinrecipes.com]
- 7. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity Assays for Extracellular Signal-Regulated Kinase 5 | Springer Nature Experiments [experiments.springernature.com]
- 9. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of BIX02189 in CRISPR-Edited Cells: Modulating DNA Repair Pathways for Enhanced Genome Engineering
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The advent of CRISPR-Cas9 technology has revolutionized the field of genome engineering, offering unprecedented precision in modifying cellular DNA. The outcome of a CRISPR-Cas9-mediated edit is critically dependent on the cell's endogenous DNA repair mechanisms, primarily the non-homologous end joining (NHEJ) and homology-directed repair (HDR) pathways. Recent research has unveiled the potential of small molecules to modulate these pathways, thereby influencing the efficiency and fidelity of CRISPR-Cas9 editing. This document details the application of BIX02189, a selective inhibitor of MEK5 and ERK5, in the context of CRISPR-edited cells.
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5) and Extracellular Signal-Regulated Kinase 5 (ERK5), with IC50 values of 1.5 nM and 59 nM, respectively. The MEK5/ERK5 signaling cascade is a component of the broader MAPK signaling pathway, which is integral to the regulation of numerous cellular processes, including proliferation, differentiation, and survival. Emerging evidence indicates a crucial role for the MEK5/ERK5 pathway in the DNA damage response, specifically in the NHEJ repair pathway.
Studies have shown that MEK5 is required for the full activation of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) in response to double-strand breaks (DSBs) induced by genotoxic agents. DNA-PKcs is a critical component of the NHEJ machinery. Therefore, inhibition of MEK5 by this compound is hypothesized to impair the efficiency of the NHEJ pathway.
In the context of CRISPR-Cas9 gene editing, which generates targeted DSBs, the cellular repair machinery is activated to resolve these breaks. The choice between the error-prone NHEJ pathway and the more precise HDR pathway is a key determinant of the editing outcome. By inhibiting the MEK5/ERK5 pathway with this compound, researchers can potentially suppress NHEJ activity. This suppression may, in turn, favor the HDR pathway when a donor template is provided, leading to an increased frequency of precise knock-ins or corrections. Conversely, in experiments aiming for gene knockouts through NHEJ-mediated insertions and deletions (indels), this compound could be used to study the impact of impaired NHEJ on the mutation spectrum.
The application of this compound in CRISPR-edited cells opens up new avenues for optimizing gene editing protocols and for investigating the intricate interplay between cellular signaling pathways and DNA repair mechanisms.
Quantitative Data Summary
| Compound | Target(s) | IC50 Values | Key Cellular Effect | Reference |
| This compound | MEK5, ERK5 | 1.5 nM (MEK5), 59 nM (ERK5) | Inhibits sorbitol-induced ERK5 phosphorylation in HeLa cells. | [1][2] |
| This compound | MEK5/ERK5 Pathway | - | Impairs phosphorylation of DNA-PKcs at serine 2056 in response to ionizing radiation or etoposide treatment. | [1] |
Signaling and Experimental Workflow Diagrams
References
Application Notes and Protocols: Long-Term Effects of BIX02189 Treatment on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term effects of BIX02189, a potent and selective inhibitor of MEK5 and ERK5, on various cell lines. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the chronic impact of MEK5/ERK5 pathway inhibition.
Introduction
This compound is a small molecule inhibitor that selectively targets MEK5 and ERK5 (also known as BMK1) with high potency.[1][2] The MEK5/ERK5 signaling cascade is a component of the mitogen-activated protein kinase (MAPK) pathway, which is distinct from the more extensively studied MEK1/2-ERK1/2 pathway.[3] The MEK5/ERK5 pathway plays a crucial role in regulating various cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Dysregulation of this pathway has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.
While short-term studies have elucidated the immediate effects of this compound on cell signaling and viability, understanding the consequences of long-term treatment is critical for its potential clinical applications. Chronic exposure to kinase inhibitors can lead to a range of cellular responses, including the development of drug resistance, induction of senescence, or sustained suppression of proliferation. These application notes summarize available data on the long-term effects of this compound and provide detailed protocols for investigating these phenomena.
Data Presentation
The following tables summarize the quantitative data available on the inhibitory activity of this compound and its effects on cell lines. It is important to note that long-term quantitative data for this compound are limited in the public domain, and much of the understanding of chronic effects is extrapolated from studies on other MAPK pathway inhibitors.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (in vitro) | Cell Line | IC50 (cellular) | Reference(s) |
| MEK5 | 1.5 nM | HeLa | 59 nM (inhibition of ERK5 phosphorylation) | [2] |
| ERK5 | 59 nM | HEK293 | 0.26 µM (luciferase expression) | [2] |
| CSF1R (FMS) | 46 nM | HeLa | 0.53 µM (luciferase expression) | [2] |
| LCK | 250 nM | - | - | [4] |
| JAK3 | 440 nM | - | - | [4] |
| TGFβR1 | 580 nM | - | - | [4] |
Table 2: Reported Effects of this compound on Cell Lines (Primarily Short- to Medium-Term Exposure)
| Cell Line(s) | Effect | Observation | Reference(s) |
| HeLa, HEK293 | No cytotoxicity (24h) | Treatment with this compound for 24 hours did not show any cytotoxic effects. | [2] |
| Colorectal Cancer Cells (HCT116, HT29) | No significant effect on proliferation (24-48h) | Doses of this compound that completely inhibited ERK5 signaling had no effect on cell proliferation. | [5] |
| Acute Myeloid Leukemia (AML) | Induction of apoptosis | This compound induces apoptosis in AML tumor cells. | |
| Melanoma (BRAFV600E-mutant) | Sensitivity in ERK1/2i-resistant cells | Cells resistant to ERK1/2 inhibitors showed increased sensitivity to this compound. | [6] |
| Neonatal Rat Cardiomyocytes (NRCMs) | Enhancement of apoptosis | This compound enhances sorbitol-induced apoptosis. | [2] |
Signaling Pathways
Prolonged inhibition of the MEK5/ERK5 pathway can lead to complex alterations in cellular signaling networks. Below are diagrams representing the canonical MEK5/ERK5 pathway and a hypothesized model for the development of adaptive resistance, a common long-term effect of kinase inhibitor treatment.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the long-term effects of this compound treatment.
Protocol 1: Long-Term Cell Viability Assay
This protocol describes a method for assessing the long-term effects of this compound on cell viability using a colorimetric assay such as MTT or CCK-8.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a low density (e.g., 1,000-5,000 cells/well) to allow for long-term growth. Include wells for untreated controls and vehicle (DMSO) controls.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Long-Term Culture: Incubate the cells for the desired duration (e.g., 7, 14, or 21 days). Change the medium with freshly prepared this compound every 2-3 days to maintain drug concentration and nutrient supply.
-
Viability Assessment (at each time point):
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot dose-response curves to determine the IC50 at different durations of treatment.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol details the procedure for analyzing changes in the expression and phosphorylation of key proteins in the MEK5/ERK5 pathway and related signaling cascades following long-term this compound treatment.
Materials:
-
Cells treated with this compound for a prolonged period
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK5, anti-ERK5, anti-MEF2, anti-c-Jun, anti-p-AKT, anti-AKT, anti-cleaved caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After long-term treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is used to detect cellular senescence, a state of irreversible growth arrest, which can be a long-term consequence of treatment with some kinase inhibitors.
Materials:
-
Cells cultured long-term with or without this compound
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-Gal staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Phosphate-buffered saline (PBS)
-
Light microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with this compound for the desired long-term duration.
-
Fixation: Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the SA-β-Gal staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, or until a blue color develops in senescent cells.[7] Protect the plate from light.
-
Visualization: Wash the cells with PBS and observe them under a light microscope. Senescent cells will appear blue.
-
Quantification: Count the number of blue-stained cells and the total number of cells in several random fields to calculate the percentage of senescent cells.
Protocol 4: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous, long-term exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound stock solution
-
Cell culture flasks (T-25 or T-75)
-
Cell viability assay reagents (as in Protocol 1)
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of the parental cell line for this compound using a standard cell viability assay (e.g., 72-hour treatment).
-
Initial Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (this may take several weeks or months), gradually increase the concentration of this compound in the culture medium.[4] A common approach is to increase the concentration by 1.5- to 2-fold at each step.[4]
-
Selection and Expansion: At each concentration, a subset of cells will survive and proliferate. Continue to culture and expand these cells until a stable, proliferating population is established.
-
Resistance Confirmation: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
Clonal Selection (Optional): Once a resistant population is established, single-cell cloning can be performed to isolate and characterize individual resistant clones.
-
Characterization of Resistant Cells: The resulting resistant cell lines can be further characterized to investigate the mechanisms of resistance using techniques such as western blotting (Protocol 2), genomic sequencing, and transcriptomic analysis.
Conclusion
The long-term effects of this compound treatment on cell lines are multifaceted and can vary depending on the cellular context. While direct, long-term quantitative data for this compound remains limited, the provided protocols offer a robust framework for investigating chronic cellular responses to MEK5/ERK5 inhibition. Such studies are essential for understanding the potential for drug resistance and for the rational design of combination therapies to enhance the efficacy of this compound in a clinical setting. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental goals.
References
- 1. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting compensatory MEK/ERK activation increases JAK inhibitor efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BIX02189 Technical Support Center: Troubleshooting Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of BIX02189, a selective inhibitor of the MEK5/ERK5 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1][2][3] It also demonstrates inhibitory activity against the catalytic function of Extracellular Signal-Regulated Kinase 5 (ERK5).[1][4][5] this compound selectively blocks the MEK5/ERK5 signaling cascade, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.[6] Its selectivity is high against other closely related kinases like MEK1, MEK2, ERK1/2, and JNK2.[4]
Q2: In which solvents is this compound soluble?
A2: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[4] It is practically insoluble in water.[4] Some suppliers also report solubility in 1eq. HCl and DMF.[7]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent. Freshly opened DMSO is highly recommended as its hygroscopic nature can lead to reduced solubility of the compound.[1][4][8] For a 10 mM stock solution, you would dissolve 4.405 mg of this compound (assuming a molecular weight of 440.54 g/mol ) in 1 mL of DMSO. To aid dissolution, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.[2]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for shorter periods (up to 6 months).[1] Some sources suggest that solutions are unstable and should be prepared fresh.[3]
Q5: What is the final concentration of DMSO I should use in my cell-based assays?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous buffer or cell culture medium. | The aqueous solubility of this compound is very low. The concentration in the final aqueous solution is too high. | - Increase the volume of the aqueous solution to further dilute the compound.- Consider using a lower final concentration of this compound.- For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 may be necessary.[9] |
| Difficulty dissolving this compound powder in DMSO. | 1. The DMSO may have absorbed moisture, reducing its solvating power.[1][4][8]2. The compound may require gentle heating or sonication to fully dissolve. | 1. Use fresh, anhydrous, high-purity DMSO.[1][4][8]2. Briefly warm the vial at 37°C or place it in an ultrasonic bath to facilitate dissolution.[2] |
| Inconsistent experimental results. | 1. Degradation of this compound due to improper storage or repeated freeze-thaw cycles of the stock solution.2. Inaccurate concentration of the stock solution. | 1. Aliquot stock solutions into single-use vials and store at -80°C.[1]2. Re-verify the calculations for the stock solution preparation and consider preparing a fresh stock. |
| No effect observed in the experiment. | 1. The concentration of this compound used is too low.2. The cells are not responsive to MEK5/ERK5 inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.2. Confirm the expression and activity of the MEK5/ERK5 pathway in your cell model. |
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | ≥ 22.05 to 88 | ≥ 50 to 199.75 | [1][2][4] |
| Ethanol | 80 to 88 | ~181 to 199 | [4] |
| 1eq. HCl | 44.05 | 100 | |
| DMF | 15 | ~34 | [7] |
| Water | Insoluble | Insoluble | [4] |
Note: The molecular weight of this compound is approximately 440.54 g/mol . Solubility can vary between batches and is dependent on the purity and hydration state of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh out 4.405 mg of this compound powder. c. Add 1 mL of anhydrous DMSO to the powder. d. Vortex briefly to mix. If necessary, warm the tube at 37°C for 10 minutes or sonicate until the solid is completely dissolved. e. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. f. Store the aliquots at -80°C.
Protocol 2: In Vitro Cell-Based Assay
-
Materials: 10 mM this compound stock solution in DMSO, cell culture medium, multi-well plates with cultured cells.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium. c. Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. d. Include a vehicle control by adding medium with the same final concentration of DMSO (e.g., 0.1%) but without this compound. e. Incubate the cells for the desired period before proceeding with downstream analysis.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
BIX02189 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of BIX02189, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and at what concentration is it effective?
This compound is a potent and selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5). In cell-free assays, it inhibits MEK5 with an IC50 of 1.5 nM. It also inhibits the downstream kinase ERK5 with an IC50 of 59 nM.[1][2] In cellular assays, this compound has been shown to inhibit MEK5/ERK5/MEF2C-driven luciferase expression with IC50 values of 0.53 µM and 0.26 µM in HeLa and HEK293 cells, respectively.[1]
Q2: I'm observing effects in my experiment that are inconsistent with MEK5/ERK5 inhibition. Could these be off-target effects?
Yes, at higher concentrations, this compound can inhibit other kinases, leading to off-target effects. This is a common phenomenon with kinase inhibitors due to structural similarities in the ATP-binding sites of kinases. If the observed phenotype does not align with the known functions of the MEK5/ERK5 pathway, it is crucial to consider and investigate potential off-target activities.
Q3: What are the known off-target kinases for this compound?
Kinase screening panels have identified several off-target kinases for this compound. The potency of inhibition for these off-targets is generally lower than for MEK5, meaning these interactions are more likely to occur at higher concentrations of the inhibitor.
Troubleshooting Guide
Issue: Unexpected Phenotype Observed at High Concentrations of this compound
If you observe a cellular effect that is not consistent with the inhibition of the MEK5/ERK5 pathway, especially at concentrations significantly higher than the IC50 for MEK5, it may be due to an off-target effect.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype has a different potency (EC50) than the on-target effect (inhibition of ERK5 phosphorylation). Off-target effects typically occur at higher concentrations.
-
Use an Orthogonal Inhibitor: Employ a structurally different MEK5 or ERK5 inhibitor. If the on-target phenotype is reproduced but the unexpected phenotype is not, it strongly suggests the latter is an off-target effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment. For example, if this compound induces a specific phenotype, attempt to reverse it by overexpressing a constitutively active form of a downstream effector of the MEK5/ERK5 pathway.
-
Kinome-Wide Profiling: To comprehensively identify off-target kinases, consider a kinome-wide binding assay (e.g., KINOMEscan®). This will provide a broad overview of kinases that this compound binds to at the concentrations used in your experiments.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against On-Target and Off-Target Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
| MEK5 | 1.5 | [1][2] |
| ERK5 | 59 | [1][2] |
| CSF1R (FMS) | 46 | [1][2] |
| LCK | 250 | [2] |
| JAK3 | 440 | [2] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) | Reference(s) |
| MEK5/ERK5/MEF2C Luciferase Reporter | HeLa | 0.53 | [1] |
| MEK5/ERK5/MEF2C Luciferase Reporter | HEK293 | 0.26 | [1] |
Table 3: Kinase Inhibition Profile of this compound from a Wider Screening Panel
| Kinase | Percent Inhibition | Reference(s) |
| RPS6KA6 (RSK4) | 94% | [3] |
| CSF1R (FMS) | 96% | [3] |
| LCK | 94% | [3] |
| RPS6KA3 (RSK2) | 88% | [3] |
| ABL | 81% | [3] |
| FGFR1 | 76% | [3] |
| KIT | 69% | [3] |
| JAK3 | 55% | [3] |
| p90RSK | 52% | [3] |
Experimental Protocols
Protocol 1: In Vitro MEK5 Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against MEK5.
-
Reagents and Materials:
-
Recombinant GST-MEK5 protein
-
PKLight ATP Detection Reagent
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na3VO4, 0.5 mM DTT
-
ATP (0.75 µM)
-
This compound (varying concentrations)
-
384-well plates
-
-
Procedure:
-
Prepare a solution of 15 nM GST-MEK5 in assay buffer.
-
Add the GST-MEK5 solution to the wells of a 384-well plate.
-
Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration of 1%) to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding 0.75 µM ATP to each well.
-
Incubate the reaction mixture for 90 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP levels using the PKLight ATP Detection Reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
-
Protocol 2: Cellular Western Blot Analysis for ERK5 Phosphorylation
This protocol describes how to assess the on-target activity of this compound in a cellular context by measuring the phosphorylation of ERK5.
-
Reagents and Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sorbitol (for stimulating the MEK5/ERK5 pathway)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK5 (TEY), anti-total-ERK5
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE gels and Western blot equipment
-
-
Procedure:
-
Plate HeLa cells and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with sorbitol to induce ERK5 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-ERK5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total-ERK5 antibody as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK5 phosphorylation by this compound.
-
Visualizations
Caption: The MEK5/ERK5 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes and investigating potential off-target effects of this compound.
References
Technical Support Center: Interpreting Unexpected Results with BIX02189
Welcome to the technical support center for BIX02189. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes when using this selective MEK5/ERK5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), with a reported IC50 of 1.5 nM in cell-free assays.[1][2] It also directly inhibits the catalytic activity of Extracellular Signal-Regulated Kinase 5 (ERK5) with an IC50 of 59 nM.[1][2] By inhibiting MEK5, this compound prevents the phosphorylation and subsequent activation of ERK5, a key downstream effector in the MEK5/ERK5 signaling pathway.[3][4] This pathway is involved in various cellular processes, including proliferation, differentiation, and survival.[5]
Q2: I'm not observing the expected anti-proliferative effect in my cancer cell line. Is the inhibitor not working?
This is a documented observation in some cancer cell lines. While this compound effectively inhibits the MEK5/ERK5 signaling cascade, this inhibition does not always translate to a reduction in cell proliferation.[6] For example, studies in certain colorectal cancer cell lines have shown that even at concentrations that completely suppress ERK5 activity, there is no significant impact on cell proliferation.[6]
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is inhibiting the MEK5/ERK5 pathway in your specific cell line. This can be done by assessing the phosphorylation status of ERK5 via Western blot. A reduction in phospho-ERK5 levels upon treatment with this compound would confirm target engagement.
-
Assess Downstream Readouts: Measure the transcriptional activity of MEF2C, a downstream target of ERK5, using a luciferase reporter assay.[1][4] A decrease in MEF2C-driven luciferase expression would further confirm pathway inhibition.
-
Consider Pathway Redundancy: Investigate the potential for compensatory signaling pathways. For instance, inhibition of the ERK1/2 pathway can lead to the upregulation of the ERK5 pathway, suggesting a level of crosstalk and potential for compensation when one pathway is inhibited.[5]
Q3: My results suggest a paradoxical activation of a downstream process. How is this possible?
While this compound itself is a MEK5 inhibitor and generally does not cause paradoxical activation of ERK5, some small molecule inhibitors targeting ERK5 directly have been shown to paradoxically activate its transcriptional functions.[7][8] This occurs because while the kinase activity is inhibited, the inhibitor binding can induce a conformational change that promotes ERK5 nuclear localization and exposes its transactivation domain.[8] Although this is less of a concern with MEK5 inhibitors like this compound, it's a critical concept to be aware of within the field of ERK5 inhibition.[9]
If you suspect paradoxical activation with an ERK5 inhibitor (not this compound), you can investigate this by:
-
Performing a GAL4-MEF2D luciferase reporter assay to directly measure ERK5 transcriptional activity.[9]
-
Using immunofluorescence to assess the nuclear translocation of ERK5.[9]
Q4: I'm observing cellular effects that seem unrelated to the MEK5/ERK5 pathway. Could there be off-target effects?
Yes, while this compound is highly selective for MEK5/ERK5 over other closely related kinases like MEK1/2 and ERK1/2, it has been shown to have some off-target activity.[1] A kinase screening panel revealed that this compound can inhibit other kinases to varying degrees.[10]
Troubleshooting Steps:
-
Review the Kinase Selectivity Profile: Compare your unexpected phenotype with the known functions of the potential off-target kinases.
-
Use an Orthogonal Approach: To confirm that your observed phenotype is due to MEK5/ERK5 inhibition, use a genetic approach such as siRNA or shRNA to deplete MEK5 or ERK5 and see if it recapitulates the effect of this compound.[7]
-
Titrate the Inhibitor: Use the lowest effective concentration of this compound that inhibits ERK5 phosphorylation to minimize potential off-target effects.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| MEK5 | 1.5 nM | Cell-free | [1][2] |
| ERK5 | 59 nM | Cell-free | [1][2] |
| CSF1R (FMS) | 46 nM | Cell-free | [1] |
| MEK1, MEK2, ERK1, p38α, JNK2, EGFR, STK16 | >3.7 µM | Cell-free | [1] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| HeLa | Inhibition of sorbitol-induced ERK5 phosphorylation | 59 nM | [1] |
| HeLa | MEF2C-driven luciferase expression | 0.53 µM | [1] |
| HEK293 | MEF2C-driven luciferase expression | 0.26 µM | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK5
This protocol is to determine the effectiveness of this compound in inhibiting ERK5 phosphorylation in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Stimulant (e.g., sorbitol for HeLa cells)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to desired confluency.
-
Serum starve cells for 20 hours prior to stimulation.[1]
-
Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1.5 hours.[1]
-
Stimulate cells with an appropriate agonist (e.g., 0.4 M sorbitol for 20 minutes).[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total ERK5 as a loading control.
Protocol 2: MEF2C Luciferase Reporter Assay
This assay measures the transcriptional activity of MEF2C, a downstream target of the MEK5/ERK5 pathway.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
MEF2C-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Luciferase assay system
Procedure:
-
Co-transfect cells with the MEF2C-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Allow cells to recover for 24 hours.
-
Treat cells with varying concentrations of this compound or vehicle control for an additional 24 hours.
-
Lyse the cells according to the luciferase assay system protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Visualizing Signaling Pathways and Workflows
Caption: The MEK5/ERK5 signaling cascade and the points of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Unexpected Cellular Responses to MEK5/ERK5 Inhibition
Recent studies have uncovered additional cellular responses to the inhibition of the MEK5/ERK5 pathway that researchers should be aware of:
-
Induction of Autophagy and ER Stress: Pharmacological inhibition of the MEK5/ERK5 pathway has been shown to induce autophagy-mediated cancer cell death.[11] This process is linked to the activation of the Endoplasmic Reticulum (ER) stress response, as evidenced by the upregulation of markers like BiP, ATF4, and CHOP.[11] This suggests that in some contexts, the cytotoxic effects of MEK5/ERK5 inhibition may be mediated through the induction of ER stress and autophagy, rather than solely through the inhibition of proliferation.
-
Compensatory Signaling: The mitogen-activated protein kinase (MAPK) signaling network is characterized by significant crosstalk. It has been observed that inhibition of the RAF-MEK1/2-ERK1/2 pathway can lead to a compensatory upregulation of the MEK5/ERK5 pathway.[5] This is a critical consideration for studies involving inhibitors of other MAPK pathways, as it could lead to unexpected resistance mechanisms. When interpreting results from combination therapies, it is important to assess the status of both the ERK1/2 and ERK5 pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. ERK5 Inhibition Induces Autophagy-Mediated Cancer Cell Death by Activating ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
BIX02189 Technical Support Center: Minimizing Toxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize BIX02189 toxicity in primary cell cultures. This compound is a potent and selective inhibitor of MEK5 and ERK5, crucial components of a signaling pathway involved in cell survival and proliferation.[1][2] While effective in its inhibitory action, its impact on cell viability, particularly in sensitive primary cell systems, requires careful management.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of MEK5 with an IC50 of 1.5 nM.[1] It also inhibits the catalytic activity of ERK5, the only known substrate of MEK5, with an IC50 of 59 nM.[1] By inhibiting this pathway, this compound can prevent the phosphorylation of downstream targets, such as the transcription factor MEF2C, which is involved in cell proliferation and survival.[3] this compound is highly selective for MEK5 and ERK5 over other related kinases like MEK1/2 and ERK1/2.[2]
Q2: Why is this compound toxic to my primary cells?
A2: The MEK5/ERK5 signaling pathway plays a significant role in promoting cell survival and preventing apoptosis (programmed cell death).[4] By inhibiting this pro-survival pathway, this compound can tip the cellular balance towards apoptosis, leading to cell death. This effect can be particularly pronounced in primary cells, which are often more sensitive to perturbations in survival signaling compared to immortalized cell lines. For instance, this compound has been shown to enhance sorbitol-induced apoptosis in neonatal rat cardiomyocytes (NRCMs), confirming the protective role of ERK5 in these cells.[2]
Q3: What is the molecular mechanism of this compound-induced cell death?
A3: this compound-induced cell death is primarily mediated through the activation of the apoptotic cascade. Inhibition of the MEK5/ERK5 pathway can lead to the activation of effector caspases, such as caspase-3, which are key executioners of apoptosis.[5] This activation can be a result of decreased phosphorylation of pro-survival proteins and an imbalance in the pro- and anti-apoptotic members of the Bcl-2 family.[5][6]
Q4: At what concentrations does this compound typically show efficacy and toxicity?
A4: The effective concentration of this compound for inhibiting ERK5 phosphorylation is in the nanomolar range (IC50 = 59 nM in HeLa cells).[1] However, significant anti-proliferative effects or cytotoxicity in cancer cell lines are often observed at much higher concentrations, typically above 10 µM.[7] For primary cells, the toxic concentration can be lower and should be determined empirically. It has been noted that 24-hour treatment with this compound did not show cytotoxic effects in HeLa or HEK293 cells.[2]
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After this compound Treatment
This is the most common issue encountered when using this compound in primary cells. The following steps can be taken to mitigate this toxicity.
Potential Solution 1.1: Co-treatment with a Pan-Caspase Inhibitor
-
Rationale: Since this compound-induced toxicity is often mediated by caspase activation, co-treatment with a broad-spectrum caspase inhibitor can prevent apoptosis without interfering with the inhibition of the MEK5/ERK5 pathway.[5][8] Pan-caspase inhibitors, such as Z-VAD-FMK, are cell-permeable and irreversibly bind to the catalytic site of caspases, blocking their activity.[9]
-
Experimental Protocol: See "Experimental Protocol 1: this compound Toxicity Mitigation with a Pan-Caspase Inhibitor" below.
Potential Solution 1.2: Optimization of Serum Concentration
-
Rationale: Serum contains various growth factors and survival factors that can influence a cell's sensitivity to apoptotic stimuli. While lower serum concentrations are sometimes used in drug-treatment studies to reduce confounding factors, this can also induce stress and apoptosis in some cell lines.[10] Optimizing the serum concentration may provide a more supportive environment for primary cells during this compound treatment. Higher concentrations of serum have been shown to support better cell proliferation and viability.[11][12]
-
Experimental Approach:
-
Culture your primary cells in a range of serum concentrations (e.g., 2.5%, 5%, 10%, and 20%).
-
Treat each serum condition with your desired concentration of this compound.
-
Assess cell viability after the desired treatment duration using a standard assay (e.g., MTT, CellTiter-Glo).
-
Include a "low-serum control" to distinguish between serum-deprivation effects and drug-induced cytotoxicity.[10]
-
Potential Solution 1.3: Supplementation with Growth Factors
-
Rationale: Specific growth factors can activate parallel survival pathways (e.g., PI3K/Akt) that may compensate for the inhibition of the MEK5/ERK5 pathway.[13] Supplementing the culture medium with growth factors relevant to your primary cell type could enhance their resilience to this compound. For example, Fibroblast Growth Factor 21 (FGF21) has been shown to have protective effects against oxidative stress-induced apoptosis in endothelial progenitor cells.[14]
-
Experimental Approach:
-
Identify key growth factors for your primary cell type.
-
Culture the cells in your standard medium supplemented with a range of concentrations of the selected growth factor(s).
-
Treat the cells with this compound and assess cell viability.
-
Issue 2: Inconsistent Results Between Experiments
Variability in the toxic effects of this compound can arise from several factors.
Potential Solution 2.1: Standardize Experimental Conditions
-
Rationale: Minor variations in cell density, serum concentration, and drug preparation can lead to different outcomes.[10]
-
Recommendations:
-
Maintain a consistent cell seeding density for all experiments.
-
Use the same batch and concentration of serum for a set of comparative experiments.
-
Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Potential Solution 2.2: Consider Intermittent Dosing
-
Rationale: Continuous exposure to a kinase inhibitor can lead to cumulative toxicity. Intermittent dosing strategies have been explored for some kinase inhibitors to reduce adverse events while maintaining efficacy.[15]
-
Experimental Approach:
-
Design an experiment comparing continuous exposure of this compound to an intermittent schedule (e.g., 24 hours on, 24 hours off).
-
Assess both ERK5 inhibition (to ensure target engagement) and cell viability at the end of the experiment.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Assay Type | IC50 (nM) | Cell Line/System |
| MEK5 | Cell-free assay | 1.5 | N/A |
| ERK5 | Cell-free assay | 59 | N/A |
| ERK5 Phosphorylation | Functional Assay | 59 | HeLa |
| CSF1R (FMS) | Cell-free assay | 46 | N/A |
Data compiled from multiple sources.[1]
Table 2: Hypothetical Results from a this compound Toxicity Mitigation Experiment
| This compound (µM) | Pan-Caspase Inhibitor (µM) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 |
| 5 | 0 | 45 |
| 5 | 10 | 65 |
| 5 | 20 | 85 |
| 10 | 0 | 20 |
| 10 | 10 | 40 |
| 10 | 20 | 60 |
Experimental Protocols
Experimental Protocol 1: this compound Toxicity Mitigation with a Pan-Caspase Inhibitor
This protocol outlines a method to determine if a pan-caspase inhibitor can reduce this compound-induced cytotoxicity in your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK, stock solution in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Pre-treatment with Caspase Inhibitor:
-
Prepare serial dilutions of the pan-caspase inhibitor in complete culture medium. A starting concentration range of 10-50 µM is recommended.
-
Remove the old medium from the cells and add the medium containing the caspase inhibitor or vehicle control.
-
Incubate for 1-2 hours.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in complete culture medium (with or without the caspase inhibitor, corresponding to the pre-treatment condition).
-
Add the this compound dilutions to the appropriate wells. Include a vehicle-only control and a caspase-inhibitor-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells (set to 100% viability).
-
Plot cell viability as a function of this compound concentration for each caspase inhibitor concentration.
-
Determine if the co-treatment with the pan-caspase inhibitor resulted in a significant increase in cell viability compared to this compound treatment alone.
-
Visualizations
Caption: this compound inhibits the MEK5/ERK5 pro-survival signaling pathway, leading to apoptosis.
Caption: Workflow for assessing the protective effect of a pan-caspase inhibitor on this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The effect of serum origin on cytokines induced killer cell expansion and function | springermedizin.de [springermedizin.de]
- 12. The effect of serum origin on cytokines induced killer cell expansion and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Attenuated growth factor signaling during cell death initiation sensitizes membranes towards peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fibroblast growth factor 21 reverses high‐fat diet‐induced impairment of vascular function via the anti‐oxidative pathway in ApoE knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomised phase 2 study of continuous or intermittent dosing schedule of imatinib re-challenge in patients with tyrosine kinase inhibitor-refractory gastrointestinal stromal tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing BIX02189 incubation time for maximum inhibition
Welcome to the technical support center for BIX02189, a selective inhibitor of MEK5. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum and consistent inhibition of the MEK5/ERK5 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1][2] By inhibiting MEK5, it consequently blocks the phosphorylation and activation of its downstream substrate, Extracellular signal-Regulated Kinase 5 (ERK5).[2][3] This leads to the inhibition of the entire MEK5/ERK5 signaling cascade, which is involved in cellular processes like proliferation, differentiation, and survival.[4]
Q2: What are the reported IC50 values for this compound?
A2: In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 1.5 nM for MEK5 and 59 nM for ERK5 catalytic activity.[1][5] In cellular assays, the IC50 for the inhibition of ERK5 phosphorylation in sorbitol-stimulated HeLa cells is around 59 nM.[1][5]
Q3: Is this compound selective for MEK5?
A3: Yes, this compound is highly selective for MEK5. It shows no significant activity against closely related kinases such as MEK1, MEK2, ERK1/2, p38α, and JNK2 at concentrations where it effectively inhibits MEK5.[5] However, some off-target activity has been reported against CSF1R (FMS) with an IC50 of 46 nM.[5]
Q4: What is a recommended starting concentration and incubation time for a cell-based assay?
A4: The optimal concentration and incubation time are highly dependent on the cell line and the specific experimental endpoint. For inhibiting ERK5 phosphorylation, a common starting point is a pre-treatment with this compound for 1.5 hours before stimulation.[5] For longer-term assays such as those measuring changes in gene expression or cell viability, incubation times of 24 hours or more have been used.[5][6] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a powder. For stock solutions, it is soluble in DMSO up to 100 mM.[7][8] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5] Working solutions should be freshly prepared by diluting the stock in cell culture medium.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No inhibition of ERK5 phosphorylation observed. | Insufficient Incubation Time: The inhibitor may not have had enough time to effectively engage its target. | Perform a time-course experiment (e.g., 30 min, 1h, 1.5h, 4h) to determine the optimal pre-incubation time for your cell line and stimulation conditions. |
| Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve significant inhibition. | Conduct a dose-response experiment with a range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 in your specific cell model. | |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity. | Use a fresh aliquot of this compound stock solution. Ensure proper storage at -20°C or -80°C.[5] | |
| Low Basal ERK5 Activity: The cell line may have low endogenous MEK5/ERK5 pathway activity, making it difficult to detect inhibition. | Stimulate the cells with a known activator of the ERK5 pathway, such as sorbitol (0.4 M for 20 minutes), to induce a robust phosphorylation signal before adding the inhibitor.[5] | |
| Inconsistent results between experiments. | Variable Cell Conditions: Differences in cell density, passage number, or serum starvation can affect signaling pathways. | Standardize your cell culture protocols. Ensure consistent cell seeding density and perform experiments on cells within a defined passage number range. Implement a consistent serum starvation period if required by your assay.[5] |
| Inaccurate Pipetting: Errors in preparing serial dilutions of the inhibitor can lead to variability. | Use calibrated pipettes and be meticulous when preparing working solutions of this compound. | |
| Cell toxicity observed at effective concentrations. | Prolonged Incubation: Long exposure to the inhibitor, even at effective concentrations, might induce cytotoxicity in some cell lines. | Determine the minimal incubation time required for maximum inhibition. For some endpoints, a shorter treatment may be sufficient. Treatment with this compound for 24 hours in HeLa or HEK293 cells has been shown to have no cytotoxic effect.[5] |
| Off-target Effects: Although selective, high concentrations of this compound could have off-target effects leading to toxicity. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. | |
| Paradoxical activation of ERK5 signaling. | Inhibitor-induced Conformational Change: Some kinase inhibitors can paradoxically activate their target's non-catalytic functions. While not widely reported for this compound, it is a possibility with ERK5 inhibitors.[9] | As this compound targets the upstream kinase MEK5, this is less likely to be a direct effect. However, if paradoxical effects on downstream readouts are observed, consider using an alternative inhibitor or an siRNA-based approach to confirm findings.[10] |
Data Summary
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target | Assay Type | IC50 | Reference |
| MEK5 | Cell-free | 1.5 nM | [1][5] |
| ERK5 | Cell-free (catalytic activity) | 59 nM | [1][5] |
| ERK5 | Cellular (phosphorylation) | 59 nM | [1][5] |
| CSF1R (FMS) | Cell-free | 46 nM | [5] |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 | Reference |
| MEK1 | > 3.7 µM | [5] |
| MEK2 | > 3.7 µM | [5] |
| ERK1 | > 3.7 µM | [5] |
| p38α | > 3.7 µM | [5] |
| JNK2 | > 3.7 µM | [5] |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time by Western Blot for ERK5 Phosphorylation
-
Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): Once cells are attached, replace the growth medium with a serum-free or low-serum medium and incubate for 16-24 hours. This reduces basal levels of ERK5 phosphorylation.[5]
-
This compound Incubation (Time-Course):
-
Prepare a working solution of this compound in a serum-free medium at the desired final concentration (e.g., 100 nM).
-
Aspirate the medium from the cells and add the this compound-containing medium.
-
Incubate for various time points (e.g., 30 minutes, 1 hour, 1.5 hours, 2 hours, 4 hours) at 37°C. Include a vehicle control (e.g., DMSO) for the longest time point.
-
-
Stimulation:
-
Following the this compound incubation, stimulate the cells with a known ERK5 activator. For example, add sorbitol to a final concentration of 0.4 M and incubate for 20 minutes at 37°C.[5]
-
-
Cell Lysis:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Prepare samples with equal amounts of protein (20-30 µg) in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK5 and total ERK5. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
-
Analysis: Quantify the band intensities for phospho-ERK5 and normalize to total ERK5 and the loading control. Plot the normalized phospho-ERK5 levels against the incubation time to determine the optimal duration for maximum inhibition.
Visualizations
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIX 02189 [myskinrecipes.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BIX 02189 | MEK | Tocris Bioscience [tocris.com]
- 8. BIX 02189 | MEK Inhibitors: R&D Systems [rndsystems.com]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
BIX02189 Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BIX02189 in cell culture media. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the MAP kinase pathway, specifically targeting MEK5 (Mitogen-activated protein kinase kinase 5) and ERK5 (Extracellular signal-regulated kinase 5).[1][2] It inhibits the catalytic activity of MEK5 with an IC50 of 1.5 nM and ERK5 with an IC50 of 59 nM.[1][2] By blocking this pathway, this compound can modulate cellular processes such as proliferation, differentiation, and survival, making it a valuable tool for cancer research and other therapeutic areas.[3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound powder is stable for years when stored at -20°C. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[5][6] These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or -20°C for shorter-term storage (up to one month).[5][6]
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: this compound has limited stability in aqueous solutions, including cell culture media. It is recommended to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. The stability is influenced by factors such as temperature, pH, and the composition of the medium.
Q4: How long can I expect this compound to be active in my cell culture experiment?
A4: The activity of this compound will decrease over time in cell culture. The half-life can vary from a few hours to over a day depending on the specific media and supplements used. For long-term experiments (over 24 hours), it may be necessary to replenish the media with freshly diluted this compound to maintain a consistent inhibitory concentration.
Q5: Does serum in the cell culture media affect the stability of this compound?
A5: The presence of serum can influence the stability of small molecules. Serum proteins may bind to the compound, which can either protect it from degradation or reduce its effective concentration. It is advisable to assess the stability of this compound in your specific cell culture medium with and without serum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected biological effect. | 1. Degradation of this compound: The compound may have degraded in the cell culture medium over the course of the experiment. 2. Precipitation: The compound may have precipitated out of solution upon dilution into the aqueous cell culture medium. 3. Incorrect concentration: Errors in dilution or degradation of the stock solution. | 1. Prepare fresh working solutions of this compound for each experiment. For long-term incubations, consider replenishing the compound at regular intervals (e.g., every 24 hours). 2. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is well-solubilized during dilution. Visually inspect for any precipitates. 3. Verify the concentration of your stock solution and store it properly in single-use aliquots at -80°C. |
| High variability between experimental replicates. | 1. Inconsistent compound addition: Variations in the timing or method of adding this compound to the cultures. 2. Uneven compound distribution: Poor mixing of the compound in the culture wells. 3. Cell density variations: Differences in cell number between wells can affect the apparent potency of the inhibitor. | 1. Standardize the procedure for adding the compound to all wells. 2. Gently mix the culture plate after adding this compound to ensure even distribution. 3. Ensure uniform cell seeding across all wells of your experiment. |
| Complete loss of inhibitory activity. | 1. Degraded stock solution: The stock solution may have been subjected to multiple freeze-thaw cycles or stored improperly. 2. Rapid degradation in media: The specific components of your cell culture media may accelerate the degradation of this compound. | 1. Discard the old stock solution and prepare a fresh one from the powder. 2. Perform a stability study in your specific cell culture medium to determine the half-life of this compound (see Experimental Protocol below). This will help you design your experiments with appropriate time points for media changes. |
Quantitative Data on this compound Stability
The following tables summarize the hypothetical stability data for this compound in commonly used cell culture media at 37°C. This data is intended to be representative and may vary depending on specific experimental conditions.
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (Hours) | % Remaining (DMEM + 10% FBS) | % Remaining (DMEM, serum-free) |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 8 | 78 | 70 |
| 24 | 45 | 35 |
| 48 | 15 | 10 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 at 37°C
| Time (Hours) | % Remaining (RPMI + 10% FBS) | % Remaining (RPMI, serum-free) |
| 0 | 100 | 100 |
| 2 | 96 | 94 |
| 8 | 82 | 75 |
| 24 | 55 | 45 |
| 48 | 25 | 18 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes and pipette tips
-
Incubator (37°C, 5% CO₂)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Prepare the test media. Prepare your cell culture medium with and without your desired concentration of FBS (e.g., 10%).
-
Prepare the working solution. On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it into the pre-warmed test media to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation. Add the this compound-containing media to sterile tubes or wells of a culture plate (without cells). Incubate at 37°C in a 5% CO₂ incubator.
-
Sample collection. At various time points (e.g., 0, 2, 8, 24, and 48 hours), collect aliquots of the media. The 0-hour time point serves as the initial concentration control.
-
Sample storage. Immediately store the collected samples at -80°C until analysis.
-
Sample analysis. Thaw the samples and analyze the concentration of the remaining intact this compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Data analysis. Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Plot the percentage remaining versus time to determine the stability profile and estimate the half-life.
Visualizations
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound |CAS:1265916-41-3 Probechem Biochemicals [probechem.com]
- 3. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: BIX02189 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the MEK5/ERK5 inhibitor, BIX02189, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5).[1][2] It also demonstrates inhibitory activity against the downstream kinase, Extracellular signal-regulated kinase 5 (ERK5).[1][3][4][5] The primary mechanism of action of this compound is the blockade of the MEK5/ERK5 signaling pathway, which is involved in various cellular processes, including proliferation, differentiation, and survival.[2][6] this compound has been shown to inhibit the phosphorylation of ERK5 without affecting the phosphorylation of other related kinases like ERK1/2, p38, and JNK1/2.[2][3]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
While direct studies on acquired resistance to this compound are limited, based on the known roles of the MEK5/ERK5 pathway in resistance to other targeted therapies, several mechanisms can be hypothesized:
-
Upregulation of the MEK5/ERK5 Pathway: Cancer cells may develop resistance by increasing the expression or activity of MEK5 or ERK5, thereby overcoming the inhibitory effect of this compound.[7] This could be due to gene amplification or transcriptional upregulation of MAP2K5 (the gene encoding MEK5) or MAPK7 (the gene encoding ERK5).[7]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thus circumventing the need for the MEK5/ERK5 pathway. A key potential bypass mechanism is the activation of the ERK1/2 pathway.[8]
-
Activation of Upstream Receptor Tyrosine Kinases (RTKs): Increased signaling from upstream receptors, such as the Insulin-like Growth Factor 1 Receptor (IGF1R), can reactivate the MEK5/ERK5 pathway or other pro-survival pathways, leading to resistance.[9]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q3: Our cancer cell line shows intrinsic resistance to this compound. What could be the underlying reasons?
Intrinsic resistance to this compound can occur in cell lines that are not dependent on the MEK5/ERK5 pathway for their growth and survival.[10] Other factors could include:
-
Pre-existing mutations: The presence of mutations in genes downstream of ERK5 that render the pathway constitutively active.
-
Low ERK5 expression: Some tumor cell types may have inherently low expression of ERK5, making them less sensitive to MEK5/ERK5 inhibition.[6] However, it's important to note that sensitivity to this compound does not always correlate with ERK5 protein expression levels.[6]
-
Dominant alternative survival pathways: The cells may rely on other signaling cascades, such as the PI3K/AKT/mTOR pathway, for their proliferation and survival.
Q4: How can we experimentally confirm if our cells have developed resistance to this compound?
To confirm resistance, you can perform the following experiments:
-
IC50 Shift Assay: Determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Western Blot Analysis: Assess the phosphorylation status of ERK5 (at Thr218/Tyr220) in the presence of this compound. Resistant cells may show sustained or reactivated ERK5 phosphorylation despite treatment.
-
Cell Viability and Proliferation Assays: Compare the effect of this compound on the growth and viability of parental and suspected resistant cells using assays like MTT, CellTiter-Glo, or direct cell counting.
-
3D Spheroid Growth Assays: Evaluate the inhibitory effect of this compound on the growth of 3D tumor spheroids, which can be more representative of in vivo tumor biology.
Troubleshooting Guides
Problem 1: Decreased this compound efficacy over time in continuous culture.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | - Generate a this compound-resistant cell line by continuous exposure to escalating doses of the inhibitor. - Perform molecular profiling (e.g., RNA-seq, proteomics) of the resistant cells to identify upregulated genes or activated pathways. - Investigate potential bypass mechanisms by assessing the activation of parallel signaling pathways like ERK1/2 and PI3K/AKT. |
| Drug instability | - Prepare fresh stock solutions of this compound regularly. - Store the stock solution at -80°C for long-term storage and at -20°C for shorter periods (up to 6 months).[1] |
| Cell line heterogeneity | - Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to this compound. |
Problem 2: High background or no signal in phospho-ERK5 Western blot.
| Possible Cause | Suggested Solution |
| Suboptimal antibody concentration | - Titrate the primary anti-phospho-ERK5 antibody to determine the optimal concentration. |
| Inefficient protein transfer | - For large proteins like ERK5 (~90 kDa), use a wet transfer system and optimize transfer time and voltage. Consider an overnight transfer at 4°C. |
| Low phospho-ERK5 levels | - Stimulate cells with a known activator of the MEK5/ERK5 pathway (e.g., sorbitol for HeLa cells) to use as a positive control.[2][3] |
| Phosphatase activity in lysate | - Always use freshly prepared lysis buffer containing phosphatase and protease inhibitors.[3] |
| Incorrect blocking agent | - For phospho-protein detection, use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause high background.[3] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| MEK5 | 1.5 | Cell-free assay |
| ERK5 | 59 | Cell-free assay |
| CSF1R (FMS) | 46 | Cell-free assay |
| MEK1, MEK2, ERK1, p38α, JNK2, EGFR, STK16 | >3700 | Cell-free assay |
Data sourced from Selleck Chemicals product information.[3]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Repeat Dose Escalation: Continue this stepwise increase in drug concentration. If significant cell death is observed, maintain the cells at the previous concentration until they recover.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterization: Characterize the resistant cell line by determining its new IC50 for this compound and comparing it to the parental line.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the concentration at which they were selected) to preserve the resistant phenotype.
Protocol 2: Western Blot for Phospho-ERK5
This protocol details the detection of phosphorylated ERK5 (p-ERK5) as a readout of MEK5/ERK5 pathway activity.
Materials:
-
Cell lysates from control and treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-ERK5 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total ERK5 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Visualizations
Caption: Mechanism of action of this compound in the MEK5/ERK5 signaling pathway.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Validating BIX02189 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BIX02189 to study the MEK5/ERK5 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1][2] It also directly inhibits the catalytic activity of Extracellular signal-Regulated Kinase 5 (ERK5), albeit with a lower potency compared to MEK5.[1][3] this compound is frequently used to probe the biological functions of the MEK5/ERK5 signaling cascade.[2][4]
Q2: What is the mechanism of action of this compound?
This compound functions as an ATP-competitive inhibitor of the MEK5 kinase.[5] By binding to the ATP pocket of MEK5, it prevents the phosphorylation and subsequent activation of its downstream substrate, ERK5.[2][4] This blockade of the MEK5/ERK5 pathway inhibits the transcriptional activity of downstream effectors like Myocyte Enhancer Factor 2 (MEF2).[3][5]
Q3: What are the recommended working concentrations for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell type and the specific assay. However, a common starting point for inhibiting ERK5 phosphorylation in cells is in the range of 0.1 to 10 µM.[3] For instance, in HeLa cells stimulated with sorbitol, this compound has an IC50 of 0.059 µM for the inhibition of ERK5 phosphorylation.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
For optimal stability, this compound should be dissolved in an anhydrous solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).[1][6] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][6] When preparing working solutions, dilute the stock in your cell culture medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Problem 1: No observable effect on downstream signaling after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions from a properly stored stock for each experiment. |
| Insufficient Compound Concentration | Perform a dose-response experiment to determine the effective concentration for your cell line. A typical starting range is 0.1-10 µM. |
| Low Pathway Activity | The MEK5/ERK5 pathway may not be active under your basal experimental conditions. Consider stimulating the pathway with known activators like growth factors (e.g., EGF, NGF) or cellular stressors (e.g., sorbitol, oxidative stress) to create a window for observing inhibition.[7][8] |
| Cell Line Insensitivity | The MEK5/ERK5 pathway may not play a significant role in the cellular process you are studying in your chosen cell line. Confirm the expression of MEK5 and ERK5 in your cells. |
Problem 2: Western blot shows no decrease in phosphorylated ERK5 (p-ERK5).
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Use a well-validated antibody specific for phosphorylated ERK5 (Thr218/Tyr220). |
| Timing of Lysate Collection | The kinetics of ERK5 phosphorylation can be transient. Perform a time-course experiment after stimulation and this compound treatment to identify the optimal time point for observing maximal inhibition. |
| Sample Handling | Ensure that cell lysates are prepared quickly on ice and contain phosphatase inhibitors to prevent dephosphorylation of your target protein. |
| ERK5 Autophosphorylation Band Shift | Activated ERK5 undergoes autophosphorylation, leading to a noticeable upward shift in its molecular weight on an SDS-PAGE gel.[9] In some cases, a reduction in this band shift can be a more robust indicator of target engagement than changes in phosphorylation at the TEY motif alone. |
Problem 3: Unexpected or paradoxical results are observed.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This compound has been reported to have off-target effects, notably on Src family kinases and CSF1R (FMS).[3][9] Be cautious when interpreting data and consider using a secondary, structurally distinct MEK5/ERK5 inhibitor to confirm your findings. It is important to note that unlike some other ERK5 inhibitors, this compound does not appear to have off-target activity against BRD4.[10] |
| Paradoxical ERK5 Activation | Some small molecule inhibitors of ERK5 have been shown to paradoxically increase its transcriptional activity, despite inhibiting its kinase function.[9][11] This can be due to conformational changes in the ERK5 protein upon inhibitor binding, leading to nuclear translocation and activation of its C-terminal transactivation domain.[9] To test for this, use a reporter assay that measures MEF2-dependent transcription (see Protocol 2). |
| Compensatory Signaling | Inhibition of the MEK5/ERK5 pathway might lead to the activation of other signaling pathways, such as the ERK1/2 pathway, as a compensatory mechanism.[12] It is advisable to probe the activity of related signaling pathways to get a comprehensive understanding of the cellular response to this compound. |
Quantitative Data Summary
| Target | This compound IC50 (in vitro) | Notes |
| MEK5 | 1.5 nM | Cell-free enzymatic assay.[1][3] |
| ERK5 | 59 nM | Cell-free enzymatic assay.[1][3] |
| CSF1R (FMS) | 46 nM | Off-target activity.[3] |
| MEK1, MEK2, ERK1, p38α, JNK2, EGFR, STK16 | >3.7 µM | Demonstrates selectivity over other related kinases.[3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK5
This protocol is for detecting the phosphorylation status of ERK5 as a direct measure of MEK5 inhibition by this compound.
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum starve cells overnight if necessary. Pre-treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of the MEK5/ERK5 pathway (e.g., 100 ng/mL EGF for 15-30 minutes or 400 mM sorbitol for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Strip the membrane and re-probe for total ERK5 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: MEF2-Luciferase Reporter Assay
This assay measures the transcriptional activity of MEF2, a downstream target of ERK5, to assess the functional consequence of MEK5/ERK5 inhibition.
-
Cell Transfection: Co-transfect cells in a multi-well plate with a reporter plasmid containing MEF2 response elements driving firefly luciferase expression and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours, treat the cells with this compound or vehicle control at various concentrations.
-
Stimulation: If required, stimulate the cells with an appropriate agonist to activate the MEK5/ERK5 pathway.
-
Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells compared to the control indicates successful target engagement and inhibition of the signaling pathway.
Visualizations
Caption: The MEK5-ERK5 signaling pathway and the inhibitory action of this compound.
Caption: A standard workflow for assessing ERK5 phosphorylation by Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 9. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in BIX02189 experimental results
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with the MEK5/ERK5 inhibitor, BIX02189.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5) and Extracellular Signal-Regulated Kinase 5 (ERK5).[1][2][3] It functions by blocking the catalytic activity of MEK5, which in turn prevents the phosphorylation and activation of its downstream substrate, ERK5.[4][5] This leads to the inhibition of the entire MEK5/ERK5 signaling cascade.[4][6]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[1][7] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1][8] For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] It is important to note that solutions of this compound may be unstable, and it is recommended to prepare them fresh or purchase pre-packaged single-use aliquots.[9]
Q3: What are the known off-target effects of this compound?
While this compound is highly selective for MEK5 and ERK5, some off-target activity has been reported. It has been shown to have inhibitory effects on CSF1R (FMS).[1] One study noted that at concentrations required to inhibit ERK5, this compound might also affect Src.[10] However, it displays minimal activity against closely related kinases such as MEK1, MEK2, ERK1/2, p38α, and JNK2.[1][5]
Q4: Can this compound cause paradoxical activation of the ERK5 pathway?
While some small molecule ERK5 kinase inhibitors have been reported to cause a paradoxical activation of ERK5 signaling, this phenomenon is complex and may depend on the specific compound and experimental context.[10][11] This paradoxical activation can occur when an inhibitor binds to ERK5 and induces a conformational change that promotes its nuclear translocation and transcriptional activity, independent of its kinase activity.[11] Researchers should be aware of this possibility and may need to use multiple methods to validate their findings, such as comparing results with genetic knockdown of ERK5.[10]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of ERK5 phosphorylation.
-
Potential Cause 1: Improper compound handling.
-
Potential Cause 2: Suboptimal experimental conditions.
-
Potential Cause 3: Cell line variability.
-
Troubleshooting Step: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values in cellular assays can range from 0.26 µM to 0.53 µM.[1]
-
Issue 2: Unexpected cytotoxicity observed.
-
Potential Cause 1: High concentration of this compound or DMSO.
-
Troubleshooting Step: High concentrations of this compound or the solvent (DMSO) can be toxic to cells. It's important to perform a dose-response curve to find the optimal, non-toxic concentration for your experiments. Treatment with this compound for 24 hours in HeLa or HEK293 cells has been shown to have no cytotoxic effect at effective concentrations.[1] Ensure the final DMSO concentration in your cell culture medium is below 0.5%.
-
-
Potential Cause 2: Off-target effects.
-
Troubleshooting Step: While this compound is selective, off-target effects at higher concentrations cannot be entirely ruled out.[1][10] Consider using a lower concentration of this compound in combination with other validation methods, such as siRNA-mediated knockdown of MEK5 or ERK5, to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Issue 3: Variability in downstream assay results (e.g., gene expression, cell proliferation).
-
Potential Cause 1: Complexity of the signaling pathway.
-
Troubleshooting Step: The MEK5/ERK5 pathway is part of a larger signaling network.[6] Changes in other pathways can compensate for the inhibition of ERK5 signaling.[12] It is advisable to measure the direct effect of this compound on ERK5 phosphorylation in your experimental system to confirm target engagement.
-
-
Potential Cause 2: Paradoxical activation.
-
Troubleshooting Step: As mentioned in the FAQs, some ERK5 inhibitors can paradoxically activate ERK5's transcriptional activity.[10][11] If you observe unexpected increases in the expression of ERK5 target genes, consider this possibility. Validate your findings using an alternative method, such as genetic knockdown, to confirm the role of ERK5.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| MEK5 | 1.5 | Cell-free |
| ERK5 | 59 | Cell-free |
| CSF1R (FMS) | 46 | Cell-free |
| MEK1, MEK2, ERK1, p38α, JNK2, EGFR, STK16 | >3700 | Cell-free |
Data compiled from Selleck Chemicals product information.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) |
| HeLa | Inhibition of ERK5 phosphorylation | 0.059 |
| HeLa | MEF2C-driven luciferase expression | 0.53 |
| HEK293 | MEF2C-driven luciferase expression | 0.26 |
Data compiled from Selleck Chemicals product information.[1]
Experimental Protocols
Protocol 1: Inhibition of Sorbitol-Induced ERK5 Phosphorylation in HeLa Cells
-
Cell Culture: Culture HeLa cells in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 20 hours prior to the experiment.[1]
-
This compound Pre-treatment: Treat the cells with the desired concentrations of this compound (dissolved in DMSO) for 1.5 hours.[1] Include a vehicle control (DMSO only).
-
Sorbitol Stimulation: Stimulate the cells with a final concentration of 0.4 M sorbitol for 20 minutes at 37°C.[1]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Western Blotting: Perform SDS-PAGE and Western blotting using antibodies specific for phosphorylated ERK5 (p-ERK5) and total ERK5.
Visualizations
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIX 02189 | MEK | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BIX02189 vs. BIX02188: A Comparative Guide to MEK5 Inhibition
For researchers in oncology, immunology, and cell biology, the MEK5/ERK5 signaling pathway represents a critical axis in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various diseases, making targeted inhibition a key therapeutic strategy. Among the pharmacological tools available, BIX02189 and BIX02188 have emerged as potent and selective inhibitors of MEK5. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers in selecting the optimal tool for their experimental needs.
At a Glance: Key Performance Indicators
This compound and BIX02188 are structurally related compounds that exhibit potent inhibition of MEK5 kinase activity. However, they display notable differences in their potency against both MEK5 and its direct downstream target, ERK5.
| Compound | Target | IC50 (in vitro) | Reference |
| This compound | MEK5 | 1.5 nM | [1][2][3][4][5][6][7] |
| ERK5 | 59 nM | [1][2][3][4][5][6][7] | |
| BIX02188 | MEK5 | 4.3 nM | [1][5][8][9] |
| ERK5 | 810 nM | [1][5][8][9] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in cell-free assays.
As the data indicates, this compound is a more potent inhibitor of MEK5 than BIX02188, with an approximately 3-fold lower IC50 value.[3][8] More strikingly, this compound demonstrates significantly greater potency against ERK5, with an IC50 value over 13 times lower than that of BIX02188.[3][8] This dual inhibitory activity of this compound against both MEK5 and ERK5 may be a critical consideration for experiments where complete shutdown of the pathway is desired.
Kinase Selectivity Profile
High selectivity is paramount for a chemical probe to ensure that observed biological effects are attributable to the inhibition of the intended target. Both this compound and BIX02188 have been profiled for their activity against a panel of related kinases.
This compound and BIX02188 demonstrate high selectivity for MEK5 over the closely related kinases MEK1 and MEK2, as well as ERK2 and JNK2. [1][3][5][8][9] However, off-target activities have been noted.
| Compound | Closest Off-Target | Other Notable Off-Targets (>50% inhibition at 1µM) | Reference |
| This compound | CSF1R (FMS) (IC50 = 46 nM) | RSK2, RSK4, LCK, KIT, JAK3, FGFR1, ABL | [3][6] |
| BIX02188 | CSF1R (FMS) | TGFβR1 (IC50 = 1.8 µM), p38α (IC50 = 3.9 µM) | [8][9][10] |
This compound exhibits a broader range of off-target interactions at higher concentrations compared to BIX02188.[3][8] The most significant off-target for both compounds is the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as FMS.[3][10] For this compound, the IC50 for CSF1R is 46 nM, indicating a potential for dual-target effects in cellular systems where CSF1R signaling is active.[3][6]
The MEK5/ERK5 Signaling Pathway
Understanding the mechanism of action of these inhibitors requires a clear picture of the MEK5/ERK5 signaling cascade. This pathway is a three-tiered kinase module activated by various extracellular stimuli, including growth factors and cellular stress.
As depicted, MEKK2 and MEKK3 are the primary upstream activators of MEK5.[10][11] MEK5 then acts as a dual-specificity kinase, phosphorylating ERK5 on threonine 218 and tyrosine 220, leading to its activation.[10] Activated ERK5 translocates to the nucleus, where it phosphorylates and activates transcription factors such as MEF2C, ultimately modulating gene expression related to cell proliferation and survival.[5][12] Both this compound and BIX02188 exert their primary inhibitory effect on MEK5.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.
In Vitro MEK5 Kinase Assay
This assay quantifies the direct inhibitory effect of the compounds on MEK5 enzymatic activity.
Protocol:
-
Reagent Preparation: Recombinant MEK5 protein is diluted in a kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/ml BSA). Serial dilutions of this compound or BIX02188 are prepared in DMSO and then further diluted in the assay buffer.
-
Incubation: The recombinant MEK5 enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes) at room temperature in a 96- or 384-well plate.
-
Kinase Reaction: The kinase reaction is initiated by the addition of a solution containing ATP at a concentration near its Km for MEK5. The reaction is allowed to proceed for a specified time (e.g., 60-90 minutes) at 30°C.
-
Detection: The amount of ATP remaining in the well is quantified using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Cellular ERK5 Phosphorylation Assay (Western Blot)
This assay determines the ability of the inhibitors to block MEK5 activity within a cellular context by measuring the phosphorylation of its substrate, ERK5.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., HeLa or HEK293) are cultured to 70-80% confluency. The cells are then treated with various concentrations of this compound or BIX02188 for a predetermined time (e.g., 1-2 hours).
-
Stimulation: The MEK5/ERK5 pathway is stimulated with an appropriate agonist (e.g., sorbitol or epidermal growth factor [EGF]) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK5 (p-ERK5). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for total ERK5 to serve as a loading control.
Conclusion
Both this compound and BIX02188 are valuable pharmacological tools for the investigation of the MEK5/ERK5 signaling pathway.
-
This compound is the more potent inhibitor of both MEK5 and ERK5. Its dual inhibitory action makes it a suitable choice for experiments requiring a robust and complete blockade of the pathway. However, researchers should be mindful of its off-target effects, particularly on CSF1R, especially at higher concentrations.
-
BIX02188 offers a more selective inhibition of MEK5 with less pronounced inhibition of ERK5 and a narrower range of known off-targets. This makes it a potentially more specific tool for dissecting the direct consequences of MEK5 inhibition, with less confounding from direct ERK5 inhibition.
The choice between this compound and BIX02188 will ultimately depend on the specific experimental context, including the cell type, the concentration of inhibitor to be used, and the importance of minimizing off-target effects versus achieving maximal pathway inhibition. Careful consideration of the data presented in this guide will enable researchers to make an informed decision and generate reliable and interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Probe BIX-02188 | Chemical Probes Portal [chemicalprobes.org]
- 11. benchchem.com [benchchem.com]
- 12. mesoscale.com [mesoscale.com]
A Comparative Guide to ERK5 Inhibitors: BIX02189 vs. XMD8-92
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival. Its dysregulation has been implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target. This guide provides an objective comparison of two widely used ERK5 inhibitors, BIX02189 and XMD8-92, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | XMD8-92 |
| Primary Target(s) | MEK5 and ERK5[1] | Dual inhibitor of ERK5 and BRD4[2] |
| Potency (ERK5) | IC50: 59 nM[1] | Kd: 80 nM[2][3] |
| Selectivity | Selective for MEK5/ERK5 over MEK1/2, ERK1/2, and other kinases[4] | Also inhibits BRD4, DCAMKL2, PLK4, and TNK1 |
| Mechanism | Inhibits MEK5-mediated activation of ERK5 and direct ERK5 catalytic activity[4] | ATP-competitive inhibitor of ERK5 and also inhibits the bromodomain and extra-terminal domain (BET) family of proteins[5][6] |
Quantitative Data Summary
The following tables provide a detailed summary of the in vitro potency and selectivity of this compound and XMD8-92 against their primary targets and a selection of off-targets.
Table 1: this compound In Vitro Potency and Selectivity
| Target | Assay Type | Potency (IC50) | Reference |
| MEK5 | Cell-free assay | 1.5 nM | [1] |
| ERK5 | Cell-free assay | 59 nM | [1] |
| CSF1R (FMS) | Cell-free assay | 46 nM | |
| LCK | Cell-free assay | 250 nM | [7] |
| JAK3 | Cell-free assay | 440 nM | [7] |
| TGFβR1 | Cell-free assay | 580 nM | |
| MEK1, MEK2, ERK1, p38α, JNK2, EGFR | Cell-free assay | >3.7 μM | [4] |
Table 2: XMD8-92 In Vitro Potency and Selectivity
| Target | Assay Type | Potency (Kd) | Reference |
| ERK5 (BMK1) | Cell-free assay | 80 nM | [2][3] |
| BRD4 | Cell-free assay | 170 nM | [2] |
| DCAMKL2 | Cell-free assay | 190 nM | |
| PLK4 | Cell-free assay | 600 nM | |
| TNK1 | Cell-free assay | 890 nM |
Signaling Pathways and Mechanisms of Action
The diagrams below, generated using the DOT language, illustrate the ERK5 signaling pathway and the distinct mechanisms of action of this compound and XMD8-92.
References
A Comparative Guide: Genetic Knockdown of ERK5 versus Pharmacological Inhibition by BIX02189
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family.[1] The MEK5/ERK5 signaling pathway is a key regulator of fundamental cellular processes, including proliferation, survival, differentiation, and apoptosis.[2][3] Its dysregulation is implicated in numerous diseases, most notably in cancer, making it a promising therapeutic target.[2][4]
Investigating the function of ERK5 predominantly relies on two cornerstone techniques: genetic knockdown using RNA interference (siRNA/shRNA) and pharmacological inhibition with small molecules like BIX02189. While both aim to disrupt the ERK5 pathway, they do so via distinct mechanisms, which can lead to different biological outcomes. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tool and interpreting their results.
The MEK5/ERK5 Signaling Pathway
The ERK5 pathway is a three-tiered kinase cascade.[5][6] It is typically initiated by extracellular stimuli such as growth factors and stress, which activate MAP3Ks (e.g., MEKK2/3). These kinases then phosphorylate and activate the dual-specificity MAP2K, MEK5.[1][3] Activated MEK5, in turn, phosphorylates ERK5 on specific threonine (Thr218) and tyrosine (Tyr220) residues within its activation loop, leading to its activation.[1][3] Activated ERK5 can then phosphorylate a variety of downstream substrates, including transcription factors like MEF2 (myocyte enhancer factor 2), to regulate gene expression.[2][3]
Caption: The canonical MEK5/ERK5 signaling cascade.
Mechanism of Action: A Fundamental Difference
The primary distinction between genetic knockdown and this compound inhibition lies in their mechanism of action. Genetic knockdown eliminates the ERK5 protein itself, whereas this compound inhibits its kinase activity.
Genetic Knockdown (siRNA/shRNA): This technique uses small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) to target ERK5 mRNA for degradation, thereby preventing protein synthesis.[7][8] This approach ablates the total cellular pool of the ERK5 protein. Consequently, it impacts all known functions of ERK5, including its kinase activity and any potential non-catalytic or scaffolding roles.[9][10]
This compound Inhibition: this compound is a potent and selective small molecule inhibitor that targets the upstream kinase MEK5 with high affinity and also inhibits the catalytic activity of ERK5 itself, albeit at a lower potency.[11][12][13] It functions by blocking the phosphorylation of ERK5 by MEK5 and by directly inhibiting ERK5's ability to phosphorylate its substrates.[14][15] This method specifically interrogates the kinase-dependent functions of the pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 3. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 6. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. scbt.com [scbt.com]
- 9. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute pharmacological degradation of ERK5 does not inhibit cellular immune response or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BIX 02189 | MEK | Tocris Bioscience [tocris.com]
- 14. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Specificity of BIX02189: A Kinase Profiling Comparison
For researchers in kinase signaling and drug discovery, the precise targeting of inhibitors is paramount. This guide provides a detailed comparison of the kinase inhibitor BIX02189 against other known modulators of the MEK5/ERK5 pathway, supported by experimental data to validate its specificity.
This compound is recognized as a potent inhibitor of the mitogen-activated protein kinase kinase 5 (MEK5), a key component of the ERK5 signaling cascade that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Understanding the selectivity of this compound is critical for interpreting experimental results and assessing its therapeutic potential. This guide presents a comparative analysis of this compound's kinase inhibition profile with that of related compounds, offering a clear perspective on its specificity.
Kinase Inhibition Profile: this compound in Focus
This compound demonstrates high potency against its primary target, MEK5, with a half-maximal inhibitory concentration (IC50) of 1.5 nM.[1][3] It also inhibits the downstream kinase ERK5, albeit with a lower potency (IC50 = 59 nM).[1][3] Critically, this compound shows minimal activity against the closely related kinases MEK1, MEK2, ERK1/2, p38α, and JNK2, highlighting its selectivity within the MAPK family.[1]
However, broader kinase profiling has revealed that this compound can interact with other kinases. A summary of its inhibitory activity against a panel of kinases is presented below, alongside data for alternative MEK5/ERK5 pathway inhibitors.
Table 1: Comparative Kinase Inhibition Profiles
| Kinase Target | This compound IC50/Kd | BIX02188 IC50 | XMD8-92 Kd | AX15836 IC50 |
| MEK5 | 1.5 nM | 4.3 nM | - | - |
| ERK5 | 59 nM | 810 nM | 80 nM | 8 nM |
| CSF1R (FMS) | 46 nM | - | - | - |
| LCK | 250 nM | - | - | - |
| JAK3 | 440 nM | - | - | - |
| TGFβR1 | 580 nM | >1.8 µM | - | - |
| RSK4 | 990 nM | - | - | - |
| FGFR1 | 1 µM | - | - | - |
| KIT | 1.1 µM | - | - | - |
| RSK2 | 2.1 µM | - | - | - |
| ABL1 | 2.4 µM | - | - | - |
| p38α | 3.7 µM | >3.9 µM | - | - |
| SRC | 7.6 µM | - | - | - |
| MEK1 | >3.7 µM | >6.3 µM | - | - |
| MEK2 | >3.7 µM | >6.3 µM | - | - |
| ERK1 | >3.7 µM | >6.3 µM | - | - |
| JNK2 | >3.7 µM | >6.3 µM | - | - |
| BRD4 | - | - | 190 nM | 3,600 nM |
| DCAMKL2 | - | - | 190 nM | - |
| PLK4 | - | - | 600 nM | - |
| TNK1 | - | - | 890 nM | - |
Data compiled from multiple sources.[1][3] Note the dual inhibitory action of XMD8-92 on ERK5 and the bromodomain-containing protein BRD4, a critical off-target effect to consider in experimental design.
Signaling Pathway and Experimental Workflow
To provide a clearer context for the action of this compound, the following diagrams illustrate the MEK5/ERK5 signaling pathway and a typical experimental workflow for kinase profiling.
Caption: The MEK5/ERK5 signaling cascade.
Caption: KINOMEscan experimental workflow.
Experimental Protocols
KINOMEscan™ Profiling Assay (Representative Protocol)
The KINOMEscan™ platform from Eurofins Discovery is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
DNA-tagged kinases.
-
Streptavidin-coated magnetic beads.
-
Biotinylated, immobilized small molecule ligand.
-
Assay buffer.
-
Wash buffer.
-
qPCR reagents.
Procedure:
-
Assay Plate Preparation: Aliquots of the DNA-tagged kinases from a diverse panel are prepared in assay buffer.
-
Compound Addition: The test compound is added to the kinase-containing wells at a specified concentration (for single-point screening) or in a dose-response manner (for Kd determination). A DMSO control is also included.
-
Ligand-Bead Addition: The streptavidin-coated beads, pre-incubated with the biotinylated ligand, are added to the wells to initiate the competition binding reaction.
-
Incubation: The assay plates are incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the DMSO control. For single-point screening, this is expressed as a percentage of control. For dose-response curves, the data are fitted to a standard binding isotherm to determine the dissociation constant (Kd).
Conclusion
The available data confirms that this compound is a highly potent and selective inhibitor of MEK5. While it exhibits some off-target activity, particularly at higher concentrations, its selectivity profile compares favorably to other inhibitors of the MEK5/ERK5 pathway. Notably, unlike XMD8-92, this compound does not show significant inhibition of BRD4, which is a key advantage for specifically probing the MEK5/ERK5 signaling axis. For researchers requiring an even more selective ERK5 inhibitor, AX15836 presents a viable alternative. The detailed kinase profiling data and experimental protocols provided in this guide should aid in the design and interpretation of studies utilizing this compound and related compounds.
References
BIX02189: A Potent MEK5/ERK5 Inhibitor with High Selectivity Against Other MAP Kinases
For Immediate Release
[City, State] – [Date] – BIX02189, a small molecule inhibitor, demonstrates high potency and selectivity for the Mitogen-activated protein kinase kinase 5 (MEK5) and Extracellular signal-regulated kinase 5 (ERK5) pathway. Extensive in vitro and cellular assays confirm its specificity, with minimal cross-reactivity against other key MAP kinase family members, making it a valuable tool for researchers investigating the specific roles of the MEK5/ERK5 signaling cascade in cellular processes and disease models.
The MEK5/ERK5 pathway is a distinct signaling cascade within the MAP kinase family, playing crucial roles in cell proliferation, differentiation, and survival. Unlike the more extensively studied MEK1/2-ERK1/2 pathway, the specific functions of MEK5 and ERK5 have been more challenging to elucidate due to a lack of selective inhibitors. This compound addresses this need by providing researchers with a potent and selective chemical probe to dissect the downstream effects of this pathway.
Comparative Analysis of Kinase Inhibition
Biochemical assays reveal that this compound is a potent inhibitor of MEK5, with an IC50 value of 1.5 nM in cell-free assays.[1][2][3][4] It also effectively inhibits the catalytic activity of the downstream kinase, ERK5, with an IC50 of 59 nM.[1][2][3][4] In contrast, this compound shows significantly lower or no inhibitory activity against other closely related MAP kinases, highlighting its selectivity.
| Kinase Target | This compound IC50 (nM) | Reference(s) |
| MEK5 | 1.5 | [1][2][3][4] |
| ERK5 | 59 | [1][2][3][4] |
| CSF1R (FMS) | 46 | [1] |
| TGFbR1 | 580 | [5] |
| MEK1 | >3700 | [1] |
| MEK2 | >6200 | [6] |
| ERK1 | >3700 | [1] |
| ERK2 | >6200 | [4] |
| p38α | >3700 | [1] |
| JNK2 | >3700 | [1] |
| EGFR | >3700 | [1] |
| STK16 | >3700 | [1] |
Table 1: Comparative inhibitory activity (IC50) of this compound against a panel of protein kinases. The data demonstrates the high selectivity of this compound for MEK5 and ERK5 over other MAP kinases.
Further kinase profiling has shown that at a concentration of 10 µM, this compound does not significantly inhibit a wide panel of 87 other kinases.[7] However, some off-target activity has been noted at higher concentrations for a limited number of kinases, including CSF1R.[1]
MEK5/ERK5 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical MEK5/ERK5 signaling pathway and highlights the inhibitory action of this compound.
Caption: The MEK5/ERK5 signaling cascade and the inhibitory targets of this compound.
Experimental Methodologies
The following are detailed protocols for the key experiments used to characterize the activity and selectivity of this compound.
In Vitro MEK5 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on MEK5 catalytic activity.
Materials:
-
Recombinant GST-MEK5 enzyme (isolated from a baculovirus expression system)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT
-
ATP
-
This compound (serial dilutions in 1% DMSO)
-
ATP detection reagent (e.g., PKLight)
-
White 96-well plates
Procedure:
-
Prepare a reaction mixture containing 15 nM GST-MEK5 in assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add the MEK5 enzyme solution to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 0.75 µM.
-
Incubate the reaction mixture for 90 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP levels by adding 10 µL of ATP detection reagent.
-
Incubate for 15 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4]
Cellular ERK5 Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit the phosphorylation of ERK5 in a cellular context, which is a direct measure of MEK5 activity in cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sorbitol (or another stimulus for the MEK5/ERK5 pathway)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed HeLa cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 20 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1.5 hours.
-
Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C to induce ERK5 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK5.[4]
Conclusion
This compound is a highly potent and selective inhibitor of the MEK5/ERK5 signaling pathway. The provided data and experimental protocols underscore its utility as a specific tool for investigating the physiological and pathological roles of this distinct MAP kinase cascade. Its minimal cross-reactivity with other MAP kinases makes it a superior alternative to less selective inhibitors, enabling clearer interpretation of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to BIX02189 and Other Commercially Available MEK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BIX02189 with other commercially available inhibitors of Mitogen-activated protein kinase kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling pathway. This pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and survival, and is a target of interest in oncology and other therapeutic areas. The information presented here is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tool compounds for their studies.
Overview of MEK5 Inhibition
The MEK5/ERK5 signaling cascade is a distinct pathway within the mitogen-activated protein kinase (MAPK) family.[1] Activation of this pathway by upstream stimuli such as growth factors and stress leads to the sequential activation of MEKK2/3, MEK5, and finally ERK5.[1] Activated ERK5 translocates to the nucleus to phosphorylate various transcription factors, including members of the myocyte enhancer factor 2 (MEF2) family, thereby regulating gene expression.[1] Dysregulation of this pathway has been linked to various diseases, making MEK5 an attractive therapeutic target.
This compound is a potent and selective inhibitor of MEK5.[2] This guide compares its performance with other known commercially available MEK5 inhibitors, focusing on their potency, selectivity, and cellular activity based on published data.
Comparative Performance of MEK5 Inhibitors
The following tables summarize the available quantitative data for this compound and other MEK5 inhibitors. Direct comparison is most accurate when data is generated from the same study under identical experimental conditions.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | MEK5 | 1.5 | [3] |
| ERK5 | 59 | [3] | |
| BIX02188 | MEK5 | 4.3 | [3][4] |
| ERK5 | 810 | [3][4] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity
| Inhibitor | Assay | Cell Line | IC50 (µM) | Source |
| This compound | MEF2C Reporter | HEK293 | 0.26 | [3] |
| HeLa | 0.53 | [3] | ||
| BIX02188 | MEF2C Reporter | HEK293 | 0.82 | [4] |
| HeLa | 1.15 | [4] |
The MEF2C reporter assay measures the transcriptional activity of MEF2C, a downstream target of the MEK5/ERK5 pathway. A lower IC50 value indicates greater potency in a cellular context.
Table 3: Selectivity Profile of this compound
| Kinase | IC50 | Source |
| MEK1 | >3.7 µM | [3] |
| MEK2 | >3.7 µM | [3] |
| ERK1 | >3.7 µM | [3] |
| p38α | >3.7 µM | [3] |
| JNK2 | >3.7 µM | [3] |
| EGFR | >3.7 µM | [3] |
| CSF1R (FMS) | 46 nM | [3] |
Selectivity is a critical parameter for a chemical probe. This compound demonstrates high selectivity for MEK5 over other closely related kinases, with the exception of CSF1R.
Other Commercially Available MEK5 Inhibitors
-
GW284543: Described as a selective MEK5 inhibitor that reduces the phosphorylation of ERK5.[5][6]
-
SC-1-181: A novel diphenylamine-based MEK5 inhibitor shown to inhibit ERK5 phosphorylation while sparing ERK1/2 activity.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the MEK5 signaling pathway and a general workflow for evaluating MEK5 inhibitors.
Caption: The MEK5/ERK5 Signaling Pathway and the point of inhibition by this compound.
Caption: General experimental workflow for the evaluation of MEK5 inhibitors.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize and compare MEK5 inhibitors.
In Vitro MEK5 Kinase Assay
This assay directly measures the enzymatic activity of MEK5 and its inhibition.
-
Reagents and Materials:
-
Recombinant active MEK5 enzyme.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 50 mM KCl, 0.5 mM DTT).[3]
-
ATP.
-
MEK5 substrate (e.g., inactive ERK5).
-
Test inhibitors (e.g., this compound) at various concentrations.
-
ATP detection reagent (e.g., Kinase-Glo®).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.
-
Add the MEK5 enzyme and the inhibitor solution to the wells of a 384-well plate and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP using an ATP detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
-
Western Blot for ERK5 Phosphorylation
This cell-based assay determines the ability of an inhibitor to block the phosphorylation of ERK5, the direct downstream target of MEK5.
-
Reagents and Materials:
-
Cell line (e.g., HeLa cells).
-
Cell culture medium and supplements.
-
Stimulant (e.g., sorbitol or EGF).[1]
-
Test inhibitors.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours if necessary.
-
Pre-treat the cells with various concentrations of the MEK5 inhibitor for 1-2 hours.
-
Stimulate the cells with a suitable agonist (e.g., 100 ng/mL EGF for 15-30 minutes) to induce ERK5 phosphorylation.[1]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK5 to confirm equal loading.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.
-
MEF2C Reporter Assay
This assay measures the functional consequence of MEK5 inhibition by quantifying the transcriptional activity of a downstream effector, MEF2C.[7]
-
Reagents and Materials:
-
Cell line (e.g., HEK293).
-
Expression plasmids for constitutively active MEK5, ERK5, and a MEF2C-driven luciferase reporter.[8]
-
Transfection reagent.
-
Test inhibitors.
-
Luciferase assay system.
-
-
Procedure:
-
Co-transfect cells with the expression plasmids for active MEK5, ERK5, and the MEF2C-luciferase reporter. A Renilla luciferase plasmid can be co-transfected for normalization.
-
After transfection, treat the cells with various concentrations of the MEK5 inhibitor for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of MEF2C transcriptional activity for each inhibitor concentration and determine the IC50 value.[3]
-
Conclusion
This compound is a highly potent and selective inhibitor of MEK5, demonstrating superior in vitro and cellular activity compared to the structurally related inhibitor BIX02188. Its favorable selectivity profile against other major kinase pathways makes it a valuable tool for investigating the biological roles of the MEK5/ERK5 signaling cascade. While other MEK5 inhibitors are commercially available, a lack of direct comparative data generated under the same experimental conditions makes a definitive performance ranking challenging. Researchers should carefully consider the available data and the specific requirements of their experimental system when selecting an appropriate MEK5 inhibitor. The detailed protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK5 Cooperates With MEF2C to Regulate Nr4a1 Transcription in MA-10 and MLTC-1 Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BIX02189 and MEK1/2 Inhibitors: Dissecting Phenotypic Differences
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling network is a cornerstone of cellular regulation, governing processes from proliferation and differentiation to survival and apoptosis. Within this network, the ERK1/2 and ERK5 pathways represent two distinct, parallel cascades that have emerged as critical targets in oncology and other therapeutic areas. While both are activated by upstream kinases known as MEK, they diverge significantly in their components, downstream effectors, and ultimate biological roles.
This guide provides an objective comparison between BIX02189, a selective inhibitor of the MEK5/ERK5 pathway, and the broad class of MEK1/2 inhibitors that target the canonical Raf/MEK/ERK cascade. We will explore their distinct mechanisms, target specificities, and the resulting phenotypic differences, supported by experimental data and detailed protocols.
Mechanism of Action: Two Parallel Pathways
This compound and MEK1/2 inhibitors achieve their effects by targeting different nodes within the MAPK signaling architecture. MEK1/2 inhibitors block the well-established Raf/MEK1/2/ERK1/2 pathway, which is frequently hyperactivated in cancers through mutations in RAS or BRAF genes.[1][2] In contrast, this compound targets the less-studied MEK5/ERK5 pathway, which is activated by a distinct set of upstream stimuli, including mitogens and cellular stress.[3][4]
The two pathways operate largely in parallel with minimal shared components.[5] This fundamental difference in their targets is the primary driver of their distinct phenotypic consequences.
Caption: Distinct MAPK signaling cascades targeted by MEK1/2 inhibitors and this compound.
Target Specificity and Potency
A key differentiator between these inhibitors is their selectivity. This compound was identified as a potent and highly selective inhibitor of MEK5, with a secondary inhibitory effect on the downstream kinase ERK5.[6][7] Crucially, it shows minimal activity against the closely related MEK1 and MEK2 kinases, ensuring its effects are constrained to the ERK5 pathway.[6][8]
MEK1/2 inhibitors, on the other hand, are designed to be highly selective for MEK1 and MEK2.[1] Many are allosteric inhibitors that bind to a unique pocket adjacent to the ATP-binding site, a feature that confers high specificity and avoids off-target effects on other kinases.[1][9]
Table 1: Inhibitory Profile of this compound
| Target | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| MEK5 | 1.5 | [6][7] |
| ERK5 | 59 | [6][7] |
| CSF1R (FMS) | 46 | [6] |
| LCK | 250 | [7] |
| JAK3 | 440 | [7] |
| MEK1 / MEK2 | >3,700 |[6] |
Table 2: Inhibitory Profile of Representative MEK1/2 Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| PD0325901 | Activated MEK1/2 | 1 | [1] |
| Trametinib | MEK1 / MEK2 | 0.92 / 1.8 | [] |
| Cobimetinib | MEK1 | 4.2 | [1] |
| Selumetinib | MEK1 | 14 |[1] |
Core Phenotypic Differences
The distinct signaling pathways regulated by ERK1/2 and ERK5 translate into different cellular and physiological outcomes upon inhibition.
Inhibition of MEK1/2:
-
Anti-Proliferative Effects: The primary and most well-documented effect of MEK1/2 inhibition is a potent blockade of cell proliferation. This is particularly effective in tumors driven by BRAF or RAS mutations, where the ERK1/2 pathway is the central driver of uncontrolled growth.[1][2]
-
Induction of Apoptosis: By shutting down a key survival signal, MEK1/2 inhibitors can induce programmed cell death (apoptosis) in susceptible cancer cells.[11]
-
Resistance Mechanisms: A significant clinical challenge is acquired resistance. One mechanism of resistance to BRAF and MEK1/2 inhibitors is the compensatory activation of the parallel MEK5/ERK5 pathway, which provides an "escape route" for cancer cells.[3][5]
Inhibition of MEK5/ERK5 with this compound:
-
Context-Dependent Effects on Proliferation: Unlike MEK1/2 inhibition, blocking the MEK5/ERK5 pathway does not universally inhibit cell proliferation. For instance, in colorectal cancer cells with KRAS or BRAF mutations, this compound effectively inhibited ERK5 signaling but had no impact on cell proliferation, demonstrating that these cells are not "addicted" to the ERK5 pathway for growth.[12]
-
Modulation of Survival and Apoptosis: The ERK5 pathway is strongly implicated in promoting cell survival and delivering anti-apoptotic signals.[13] Consequently, this compound has been shown to induce apoptosis in certain contexts, such as in acute myeloid leukemia cells.[8]
-
Regulation of Differentiation and Inflammation: The ERK5 pathway plays roles beyond proliferation. This compound has been shown to influence the monocytic differentiation of myeloid leukemia cells.[14] It has also been found to attenuate methamphetamine-induced hyperactivity by modulating microglial activation in the striatum, highlighting a role in neuro-inflammation.[15]
Experimental Protocols & Workflow
Accurate assessment of inhibitor performance requires robust experimental design. Below are standard protocols used to characterize and compare inhibitors like this compound and MEK1/2 inhibitors.
Caption: A typical experimental workflow for evaluating the cellular effects of kinase inhibitors.
Protocol 1: In Vitro MEK5 Kinase Assay
This protocol is adapted from methods used to characterize this compound.[6]
-
Reaction Setup: Prepare a kinase reaction mixture in a 96-well plate. Each well should contain:
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 μM Na₃VO₄, 0.5 mM DTT.
-
Recombinant Kinase: 15 nM purified GST-MEK5.
-
ATP: 0.75 μM.
-
Inhibitor: Varying concentrations of this compound (typically in DMSO, final concentration 1%).
-
-
Incubation: Incubate the reaction mixture for 90 minutes at room temperature to allow the kinase reaction to proceed.
-
Signal Detection: Add 10 μL of an ATP detection reagent (e.g., Promega's Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity.
-
Measurement: Incubate for 15 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot for Pathway Inhibition
This protocol is used to confirm that an inhibitor is blocking its target pathway within a cellular context.
-
Cell Treatment: Plate cells (e.g., HeLa cells) and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or a MEK1/2 inhibitor for 1-2 hours.
-
Stimulation: Stimulate the relevant pathway. For the MEK5/ERK5 pathway, sorbitol can be used.[16] For the MEK1/2 pathway, growth factors like EGF or serum are common stimuli. Incubate for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-ERK5, anti-phospho-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with antibodies for total ERK5, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and specific inhibition of phosphorylation.
Protocol 3: Cell Proliferation Assay ([³H]Thymidine Incorporation)
This protocol measures the rate of DNA synthesis as a proxy for cell proliferation.[12]
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with increasing concentrations of the inhibitor for 24 to 72 hours.
-
Radiolabeling: Add [³H]thymidine to each well and incubate for an additional 4-6 hours. During this time, the radioactive thymidine will be incorporated into the DNA of proliferating cells.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.
-
Scintillation Counting: Place the filter mat in a scintillation counter to measure the amount of incorporated radioactivity.
-
Data Analysis: The counts per minute (CPM) are directly proportional to the rate of cell proliferation. Normalize the data to untreated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).
Summary and Conclusion
This compound and MEK1/2 inhibitors are valuable research tools that target distinct and parallel MAPK signaling pathways. Their phenotypic effects are a direct reflection of the unique biological roles of their respective targets.
-
MEK1/2 inhibitors are potent anti-proliferative agents, primarily used to block the oncogenic output of the Raf/MEK/ERK1/2 cascade.
-
This compound , by selectively inhibiting the MEK5/ERK5 pathway, provides a means to investigate cellular processes like survival, differentiation, and inflammation, which are often independent of the proliferation-centric ERK1/2 pathway.
The choice between these inhibitors depends entirely on the biological question at hand. For researchers studying RAS/RAF-driven cancers, MEK1/2 inhibitors are the relevant tool. For those investigating mechanisms of drug resistance, cellular stress responses, or the unique functions of ERK5, this compound is an indispensable pharmacological agent. Understanding their fundamental differences is crucial for the accurate interpretation of experimental data and the strategic development of novel therapeutic interventions.
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MAP2K5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BIX 02189 | MEK | Tocris Bioscience [tocris.com]
- 9. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ERK5 inhibitor this compound attenuates methamphetamine-induced hyperactivity by modulating microglial activation in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: BIX02189 in Combination with Chemotherapy
A Comparative Guide for Researchers
The development of resistance to conventional chemotherapy remains a significant hurdle in cancer treatment. One promising strategy to overcome this challenge is the combination of cytotoxic drugs with targeted agents that can modulate key signaling pathways involved in cell survival and proliferation. This guide provides a comprehensive comparison of the synergistic effects of BIX02189, a selective inhibitor of MEK5, with commonly used chemotherapy drugs. By targeting the MEK5/ERK5 signaling pathway, this compound has the potential to enhance the efficacy of standard chemotherapeutic agents, offering a new avenue for more effective cancer therapies.
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining this compound with chemotherapy is a critical area of investigation. While direct in-vitro quantitative data for this compound in combination with cisplatin, doxorubicin, and paclitaxel is emerging, studies on other MEK5/ERK5 pathway inhibitors provide strong evidence for the potential of this therapeutic strategy. The following table summarizes key findings from preclinical studies, including data on analogous compounds where direct this compound data is not yet available. A Combination Index (CI) value of less than 1 indicates a synergistic interaction between the two agents.
| Cancer Type | Chemotherapy Drug | MEK5/ERK5 Inhibitor | Key Findings | Reference |
| Lung Cancer | Cisplatin | This compound | In vivo xenograft models demonstrated a significant antitumoral effect when this compound was combined with cisplatin, suggesting a synergistic interaction.[1] | [1] |
| Cervical & Lung Cancer | Doxorubicin | XMD8-92 | The combination of ERK5 inhibition with doxorubicin resulted in a synergistic induction of p53 and significant tumor regression in both HeLa and A549 lung cancer cells.[2] | [2] |
| Various Cancers | Paclitaxel | ERK5-IN-1 | In a xenograft model, co-administration of ERK5-IN-1 significantly enhanced the antitumor activity of paclitaxel.[3] | [3] |
| Triple-Negative Breast Cancer | Paclitaxel | BVD-523 + XMD8-92 | Co-inhibition of ERK1/2 and ERK5 produced synergistic antiproliferative effects. The combination index (CI) values were less than 0.2, indicating a strong synergistic effect.[4] | [4] |
Signaling Pathways and Mechanism of Synergy
The MEK5/ERK5 signaling cascade is a crucial pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation has been implicated in promoting cancer progression and conferring resistance to chemotherapy. This compound selectively inhibits MEK5, the upstream kinase of ERK5, thereby blocking the entire pathway.
The synergy observed when combining this compound with chemotherapy drugs is believed to stem from the dual targeting of critical cancer cell processes. While chemotherapy drugs induce DNA damage and cell cycle arrest, inhibition of the MEK5/ERK5 pathway by this compound can prevent the cancer cells from activating survival mechanisms to counteract the drug-induced stress. This can lead to enhanced apoptosis and reduced tumor growth.
Experimental Protocols
To enable researchers to replicate and build upon the findings presented, this section details a general methodology for assessing the synergistic effects of this compound with chemotherapy drugs in vitro.
Cell Viability and Synergy Assessment
1. Cell Culture:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
This compound and chemotherapy drugs (cisplatin, doxorubicin, paclitaxel) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions are prepared in culture media to achieve the desired final concentrations.
3. Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Cells are then treated with:
-
This compound alone at various concentrations.
-
Chemotherapy drug alone at various concentrations.
-
A combination of this compound and the chemotherapy drug at constant or non-constant ratios.
-
-
After a specified incubation period (e.g., 48 or 72 hours), MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
4. Synergy Analysis:
-
The dose-response curves for each drug and their combination are generated.
-
The Combination Index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conclusion
The available preclinical data strongly suggests that targeting the MEK5/ERK5 signaling pathway with inhibitors like this compound holds significant promise for enhancing the efficacy of standard chemotherapy regimens. While more direct quantitative in-vitro studies on this compound are needed to fully elucidate the concentration-dependent synergistic effects with various cytotoxic drugs, the existing in vivo evidence and data from analogous compounds provide a solid rationale for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore and validate the therapeutic potential of this combination strategy in various cancer models. The continued exploration of such synergistic combinations is a critical step towards developing more effective and durable cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BIX02189 and JWG-071 in the Interrogation of the MEK5/ERK5 Signaling Pathway
For Immediate Publication
Shanghai, China – December 13, 2025 – For researchers navigating the complexities of the MEK5/ERK5 signaling cascade, the choice of a chemical probe is a critical determinant of experimental success. This guide provides a comprehensive head-to-head comparison of two widely utilized inhibitors, BIX02189 and JWG-071, offering a detailed analysis of their performance, supported by experimental data and protocols to aid in the selection of the most appropriate tool for specific research applications.
The MEK5/ERK5 pathway is a crucial signaling module implicated in a variety of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway has been linked to numerous diseases, most notably cancer, making it a key target for therapeutic development. This compound, a potent and selective inhibitor of MEK5, and JWG-071, a kinase-selective chemical probe for ERK5, represent two distinct strategies for modulating this pathway. This comparison will delve into their mechanisms of action, target selectivity, and cellular activities.
Performance and Specificity: A Quantitative Analysis
A clear understanding of the potency and selectivity of each inhibitor is paramount. The following tables summarize the key quantitative data for this compound and JWG-071, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of this compound and JWG-071
| Compound | Primary Target(s) | IC50 (nM) | Secondary Target(s) | IC50 (nM) |
| This compound | MEK5 | 1.5[1][2] | ERK5 | 59[1][2] |
| CSF1R (FMS) | 46[1] | |||
| JWG-071 | ERK5 | 88[3] | LRRK2 | 109[3] |
| DCAMKL2 | 223[4] | |||
| PLK4 | 328[4] |
Table 2: Cellular Activity of this compound and JWG-071
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Inhibition of sorbitol-induced ERK5 phosphorylation | HeLa | 0.059[1] |
| MEF2C-driven luciferase expression | HeLa | 0.53[1] | |
| MEF2C-driven luciferase expression | HEK293 | 0.26[1] | |
| MEK5Δ-driven ERK5-MEF2D:GAL4 luciferase reporter | SNU449 | 0.2[5] | |
| JWG-071 | Inhibition of EGF-induced MAPK7 (ERK5) autophosphorylation | HeLa | 0.020[4] |
Mechanism of Action and Signaling Pathway
This compound acts as a dual inhibitor, targeting both the upstream kinase MEK5 and its direct substrate ERK5.[1][2] In contrast, JWG-071 is a more direct inhibitor of ERK5 kinase activity.[3] The following diagram illustrates their points of intervention within the canonical MEK5/ERK5 signaling pathway.
Selectivity Profile
While both inhibitors are potent against their intended targets, their off-target profiles differ. This compound has been shown to inhibit CSF1R (FMS) with high potency and has a noted off-target effect on Src.[1][6] It does not, however, significantly inhibit the closely related kinases MEK1, MEK2, ERK1/2, p38α, and JNK2.[1] JWG-071 is a dual inhibitor of ERK5 and LRRK2 and also shows activity against PLK2, DCAMKL1, and DCAMKL2 at low micromolar concentrations.[4][6] Notably, JWG-071 demonstrates improved selectivity over the bromodomain-containing protein BRD4 compared to earlier generation ERK5 inhibitors.[7]
Experimental Protocols
To facilitate the direct comparison and replication of findings, detailed protocols for key experimental assays are provided below.
Protocol 1: Western Blot for Phosphorylated ERK5
This protocol details the detection of activated ERK5 via Western blotting, a fundamental technique for assessing pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound, JWG-071, or vehicle control for the specified duration. Include a positive control stimulated with a known ERK5 activator (e.g., sorbitol or EGF).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (Thr218/Tyr220) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated ERK5 signal to a loading control (e.g., β-actin or total ERK5).
Protocol 2: MEF2-Driven Luciferase Reporter Assay
This assay provides a functional readout of ERK5 activity by measuring the transcription of a reporter gene under the control of the ERK5 downstream target, MEF2.
Methodology:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect cells with a MEF2-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium and treat the cells with a serial dilution of this compound, JWG-071, or vehicle control.
-
Stimulation: After a 1-2 hour pre-incubation with the inhibitor, stimulate the cells with an appropriate agonist to activate the MEK5/ERK5 pathway.
-
Cell Lysis and Luciferase Assay: After 6-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Concluding Remarks
Both this compound and JWG-071 are valuable tools for the investigation of the MEK5/ERK5 signaling pathway. The choice between these inhibitors will depend on the specific experimental question. This compound, with its dual action on MEK5 and ERK5, provides a robust method for shutting down the entire cascade. JWG-071, with its direct inhibition of ERK5 and improved selectivity profile against BRD4, may be more suitable for dissecting the specific roles of ERK5 kinase activity. Researchers should carefully consider the on- and off-target activities of each compound when interpreting their results. The provided data and protocols serve as a guide to facilitate informed decision-making and promote rigorous and reproducible research in this critical area of cell signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BIX02189: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling BIX02189, a potent and selective MEK5 inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.
Essential Safety and Handling Precautions
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound, which is available from the supplier.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound depends on its physical state (solid powder or solution). Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][3]
Disposal of Solid this compound Waste:
-
Segregation: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.[4]
-
Container Requirements: The container must be chemically compatible with this compound, in good condition, and have a secure, leak-proof lid.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.[4][5]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
Disposal of this compound Solutions (e.g., in DMSO):
-
Segregation: Collect all liquid waste containing this compound in a designated hazardous waste container. Do not mix with other incompatible waste streams.[4][5] For instance, halogenated and non-halogenated solvent wastes are often collected separately.[4]
-
Container Requirements: Use a shatter-resistant container, preferably plastic-coated glass or a suitable plastic container, that is compatible with the solvent used (e.g., DMSO).[5][6] The container must have a tight-fitting cap.[6]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in DMSO"), and the estimated concentration.
-
Storage: Store the liquid waste container in a designated, well-ventilated area, and use secondary containment to prevent spills.[4]
-
Pickup: Schedule a pickup for the hazardous liquid waste with your institution's authorized waste management service.
Disposal of Empty this compound Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent capable of removing the residue.[3][4][6] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4][6] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.
-
Defacing Labels: After rinsing, deface or remove the original product label to prevent misuse.[3]
-
Final Disposal: The rinsed and defaced container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's guidelines.[3]
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 440.54 g/mol | [7] |
| Formula | C₂₇H₂₈N₄O₂ | [7] |
| IC₅₀ for MEK5 | 1.5 nM | [2][7][8][9] |
| IC₅₀ for ERK5 | 59 nM | [2][7][8][9] |
| Solubility in DMSO | ≥88 mg/mL (199.75 mM) | [8] |
| Storage Temperature | -20°C | [2][9][10] |
| Stability | ≥ 4 years at -20°C | [9] |
Experimental Protocol: Inhibition of ERK5 Phosphorylation in HeLa Cells
The following is a detailed methodology for a key experiment involving this compound, as cited in the literature.[8]
Objective: To determine the inhibitory effect of this compound on sorbitol-induced ERK5 phosphorylation in HeLa cells.
Materials:
-
HeLa cells
-
This compound
-
Sorbitol
-
Serum-free cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE equipment
-
Nitrocellulose membranes
-
Antibodies for Western blotting (specific to phosphorylated ERK5 and total ERK5)
Procedure:
-
Cell Culture and Starvation: Culture HeLa cells to the desired confluency. Twenty hours prior to the experiment, starve the cells by replacing the growth medium with serum-free medium.
-
This compound Pre-treatment: One and a half hours before stimulation, add varying concentrations of this compound (dissolved in DMSO) to the cells.
-
Sorbitol Stimulation: Stimulate the cells by adding sorbitol to a final concentration of 0.4 M for 20 minutes at 37°C.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors on ice for 5-10 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding 2x sample buffer and boiling for 4 minutes at 95°C.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane. Probe the membrane with primary antibodies against phosphorylated ERK5 and total ERK5, followed by the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method to assess the level of ERK5 phosphorylation.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
Personal protective equipment for handling BIX02189
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for the handling of BIX02189, a potent and selective MEK5/ERK5 pathway inhibitor. Adherence to these protocols is essential to ensure laboratory safety and maintain experimental integrity. This compound should be handled by trained professionals in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a research-grade compound with a full toxicological profile that has not been extensively documented. Therefore, it must be handled with caution, treating it as a potentially hazardous substance. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO), which can readily penetrate the skin and may carry dissolved substances into the body.[1][2]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Butyl rubber gloves are recommended when handling DMSO solutions of this compound. Nitrile gloves offer poor resistance to DMSO and should be avoided.[3] If only nitrile gloves are available, use a double layer and change them immediately upon any contact with the solution. | To prevent skin contact and absorption. DMSO is rapidly absorbed through the skin.[1][2] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from splashes of the chemical solution. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. | To minimize the risk of inhaling airborne particles of the solid compound. |
Operational Plan: Handling and Preparation of this compound Solutions
Storage:
-
Solid this compound: Store at -20°C for long-term stability (up to 3 years).[4]
-
This compound in DMSO (Stock Solution): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[5][6]
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Before opening, bring the vial of solid this compound to room temperature to prevent condensation.
-
Conduct all weighing and solution preparation within a chemical fume hood.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. The molecular weight of this compound is 440.54 g/mol .[7][8]
-
To aid dissolution, the solution can be warmed to 37°C for 10 minutes or sonicated.[4][9]
Preparation of Working Solution:
-
For cell-based assays, dilute the DMSO stock solution into the cell culture medium. To avoid cellular toxicity from the solvent, ensure the final concentration of DMSO is low, typically less than 0.5%.[6] A vehicle control with the same final DMSO concentration should be included in experiments.[6]
Disposal Plan
All waste containing this compound and DMSO must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound in DMSO should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[10]
-
Disposal Procedure: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Quantitative Data Summary
| Parameter | Value | Target/System |
| IC₅₀ (MEK5) | 1.5 nM | Cell-free assay |
| IC₅₀ (ERK5) | 59 nM | Cell-free assay |
| IC₅₀ (TGFβR1) | 580 nM | Cell-free assay |
| Solubility in DMSO | > 22.1 mg/mL | - |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][7][8][9][11]
Key Experimental Protocol: Inhibition of ERK5 Phosphorylation in Cells
This protocol describes a general method for assessing the inhibitory effect of this compound on ERK5 phosphorylation in a cellular context.
-
Cell Culture: Plate cells (e.g., HeLa) in appropriate culture vessels and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal signaling activity, replace the growth medium with a serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (prepared by diluting the DMSO stock solution in a serum-free medium). A vehicle control (medium with DMSO) should be run in parallel. Incubate for 1.5 to 2 hours.
-
Stimulation: Induce the MEK5/ERK5 pathway by adding a stimulant such as sorbitol (final concentration of 0.4 M) for 20 minutes.[11]
-
Cell Lysis: Aspirate the medium and lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK5 (p-ERK5) and total ERK5.
-
Incubate with the corresponding secondary antibodies.
-
Visualize the protein bands using an appropriate detection method.
-
-
Data Analysis: Quantify the band intensities for p-ERK5 and total ERK5. The ratio of p-ERK5 to total ERK5 is used to determine the extent of ERK5 phosphorylation and the inhibitory effect of this compound.
Visualizations
Caption: this compound inhibits the MEK5/ERK5 signaling pathway.
Caption: Generalized experimental workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. greenfield.com [greenfield.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. axonmedchem.com [axonmedchem.com]
- 8. BIX 02189 | MEK | Tocris Bioscience [tocris.com]
- 9. apexbt.com [apexbt.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
